Product packaging for N-Acetyl-N-(2-methylpropyl)acetamide(Cat. No.:CAS No. 1787-52-6)

N-Acetyl-N-(2-methylpropyl)acetamide

Cat. No.: B154605
CAS No.: 1787-52-6
M. Wt: 157.21 g/mol
InChI Key: WQJBTSUJPQKSOP-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2-methylpropyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B154605 N-Acetyl-N-(2-methylpropyl)acetamide CAS No. 1787-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1787-52-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-acetyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3

InChI Key

WQJBTSUJPQKSOP-UHFFFAOYSA-N

SMILES

CC(C)CN(C(=O)C)C(=O)C

Canonical SMILES

CC(C)CN(C(=O)C)C(=O)C

Other CAS No.

1787-52-6

Synonyms

N-acetyl-N-(2-methylpropyl)acetamide

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-N-(2-methylpropyl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the fundamental properties of N-Acetyl-N-(2-methylpropyl)acetamide, a diacetylated amine compound. Due to limited availability of published experimental data for this specific molecule, this document consolidates known identifiers and predicted properties, alongside general methodologies for the synthesis and analysis of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1787-52-6.[1][2] Its chemical structure consists of an isobutyl group attached to a nitrogen atom which is further bonded to two acetyl groups.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the available and predicted physicochemical properties for this compound is presented in Table 1. It is important to note that much of the quantitative data is based on computational predictions and has not been experimentally verified.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [1][3]
CAS Number 1787-52-6[1]
IUPAC Name This compound[1]
SMILES CC(C)CN(C(=O)C)C(=O)C[3]
InChI Key WQJBTSUJPQKSOP-UHFFFAOYSA-N[1]
Boiling Point (Predicted) 229.1°C at 760 mmHg[1]
Flash Point (Predicted) 84.7°C[1]
Density (Predicted) 0.967 g/cm³[1]
Melting Point Not available
Solubility Not available

Experimental Protocols

General Synthesis of N,N-Diacylamines

The synthesis of N,N-diacylamines, such as this compound, can be conceptually approached through the acylation of a primary amine. A possible synthetic workflow is outlined below.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product isobutylamine Isobutylamine reaction Acylation Reaction (in a suitable solvent with base) isobutylamine->reaction acetyl_chloride Acetyl Chloride (Excess) acetyl_chloride->reaction extraction Aqueous Work-up (e.g., washing with NaHCO3) reaction->extraction drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography (e.g., Silica Gel) evaporation->chromatography product This compound chromatography->product

Caption: A generalized workflow for the synthesis of N,N-diacylamines.

A general procedure for the acylation of amines to form diacylamines can be found in the chemical literature.[4] Typically, a primary amine is reacted with an excess of an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the hydrogen halide formed. The reaction is usually carried out in an inert solvent. Purification is often achieved by column chromatography.

General Analytical Methods

The analysis of N,N-diacylamines can be performed using standard analytical techniques.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable for assessing the purity of the compound. For HPLC, a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would likely provide good separation. For GC, a non-polar or medium-polarity column would be appropriate.

  • Mass Spectrometry (MS): Coupled with either GC or LC, mass spectrometry can be used to confirm the molecular weight of the compound and to provide structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule, confirming the presence of the isobutyl and acetyl groups and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl (C=O) stretching vibrations of the diacylamino group.

While specific methods for this compound are not published, analytical strategies for similar compounds, such as N-nitrosamines, often involve LC-MS for sensitive detection and quantification.[5][6]

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Studies on the biological effects of N,N-diacetylated compounds are scarce. Research on structurally related acetamide derivatives has explored a range of activities, but these findings cannot be directly extrapolated to the target compound.

Conclusion

This technical guide provides the currently available information on the basic properties of this compound. While its chemical identity is established, there is a notable absence of experimentally determined physicochemical data, as well as specific protocols for its synthesis and analysis. Furthermore, its biological profile remains uninvestigated. The information presented here serves as a starting point for researchers interested in this compound, highlighting the need for further experimental investigation to fully characterize its properties and potential applications.

References

An In-depth Technical Guide to N-(2-Methylpropyl)acetamide (CAS: 1540-94-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Chemical Identity

It is imperative to clarify a common point of confusion regarding the chemical identity associated with CAS number 1540-94-9. This number correctly identifies N-(2-Methylpropyl)acetamide , also widely known as N-Isobutylacetamide . It is crucial to distinguish this compound from "N-Acetyl-N-(2-methylpropyl)acetamide," which is a different chemical entity with a separate CAS number (1787-52-6). This guide will focus exclusively on the properties and available data for N-(2-Methylpropyl)acetamide.

Chemical and Physical Properties

N-(2-Methylpropyl)acetamide is a member of the acetamide class of organic compounds.[1] It is characterized by an acetyl group attached to the nitrogen of an isobutylamine. This compound has been detected in some alcoholic beverages.[2]

Table 1: Physicochemical Properties of N-(2-Methylpropyl)acetamide

PropertyValueSource
Molecular Formula C6H13NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 1540-94-9[3]
Synonyms N-Isobutylacetamide, Acetamide, N-(2-methylpropyl)-, N-Acetylisobutylamine[4][5]
Appearance White crystalline solid[6]
Boiling Point 222 °C[6]
Melting Point 81 °C[6]
Water Solubility 26180 mg/L @ 25 °C (estimated)[7]
LogP 0.63 (ALOGPS)[7]

Synthesis and Experimental Protocols

General Experimental Workflow for N-Alkyl Amide Synthesis:

This protocol is for a related compound but illustrates a common synthetic strategy.

dot

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Coupling_Agent Add Coupling Agent (e.g., PyClOP) Carboxylic_Acid->Coupling_Agent Amine Amine (Isobutylamine) Amine->Coupling_Agent Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling_Agent Stirring Stir at 0°C to RT for 12h Coupling_Agent->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash Organic Layer (HCl, NaHCO3, Brine) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification Product N-(2-Methylpropyl)acetamide Purification->Product

Caption: General workflow for N-alkyl amide synthesis.

Detailed Methodology (Adapted from a similar synthesis):

  • Reaction Setup: A solution of the carboxylic acid (1 equivalent) and the amine (1 equivalent) is prepared in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: The reaction mixture is cooled to 0°C, and a coupling agent (e.g., PyClOP, 1 equivalent) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2 equivalents) are added.

  • Reaction: The mixture is stirred at room temperature for approximately 12 hours.

  • Work-up: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Applications and Biological Significance

The applications of N-(2-Methylpropyl)acetamide are not extensively documented in scientific literature. However, based on the known uses of the broader acetamide class, potential applications can be inferred.

  • Solvent and Plasticizer: Acetamides are known for their utility as solvents and plasticizers in various industrial processes.[8]

  • Intermediate in Organic Synthesis: This compound can serve as a building block in the synthesis of more complex molecules.[8]

  • Potential in Drug Development: While there is no specific data on N-(2-Methylpropyl)acetamide, acetamide derivatives have been investigated for a range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[8] Some N-substituted acetamides have shown promise in inhibiting enzymes linked to various diseases.[8]

Logical Relationship of Acetamide Derivatives in Drug Discovery:

dot

G Acetamide Acetamide Core (CH3CONH2) Derivatives N-Substituted Acetamide Derivatives Acetamide->Derivatives Chemical Modification Biological_Screening Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) Derivatives->Biological_Screening Testing Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound Identification of Active Compounds Drug_Development Drug Development Lead_Compound->Drug_Development Optimization

Caption: Role of acetamide derivatives in drug discovery.

Analytical Methods

The analysis of N-(2-Methylpropyl)acetamide can be performed using standard analytical techniques.

  • Gas Chromatography (GC): GC is a suitable method for the separation and quantification of this compound. The NIST Chemistry WebBook provides mass spectrometry data obtained via GC.[9] A nitrogen-phosphorous detector (NPD) is noted to be more sensitive for acetamides than a flame ionization detector (FID).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for the structural confirmation of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectral data is available and can be used for identification.[9]

Table 2: Analytical Data and Spectral Information

TechniqueData AvailabilitySource
Mass Spectrum (EI) Available[9]
Gas Chromatography Available[9]
1H-NMR Not explicitly found for this compound-
13C-NMR Not explicitly found for this compound-

Future Directions

The limited publicly available data on N-(2-Methylpropyl)acetamide suggests several avenues for future research. Detailed investigation into its synthesis and optimization of reaction conditions would be valuable. Furthermore, comprehensive screening for biological activities, including antimicrobial, anticancer, and enzyme inhibition assays, could uncover potential therapeutic applications. Elucidation of its metabolic pathways and toxicological profile would be necessary for any consideration in drug development.

References

Technical Guide: Molecular Weight of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of N-Acetyl-N-(2-methylpropyl)acetamide, with a primary focus on its molecular weight.

Molecular Identity

This compound is a chemical compound with the molecular formula C₈H₁₅NO₂.[1] Its structure consists of an N-acetyl group and an N-(2-methylpropyl)acetamide group.

Molecular Weight

The molecular weight of this compound is 157.21 g/mol .[1] This value is a fundamental parameter in various experimental and theoretical applications within chemistry and drug development, including stoichiometry, solution preparation, and molecular modeling.

Data Summary

The key quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueReference
Molecular FormulaC₈H₁₅NO₂[1]
Molecular Weight157.21 g/mol [1]

Experimental Protocols (Theoretical Calculation)

The molecular weight was determined based on its molecular formula. The calculation involves summing the atomic weights of all atoms present in the molecule.

Methodology:

  • Identify the molecular formula: The molecular formula for this compound is C₈H₁₅NO₂.[1]

  • Determine the count of each element:

    • Carbon (C): 8 atoms

    • Hydrogen (H): 15 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 2 atoms

  • Obtain the atomic weight of each element:

    • C: ~12.01 g/mol

    • H: ~1.008 g/mol

    • N: ~14.01 g/mol

    • O: ~16.00 g/mol

  • Calculate the total molecular weight:

    • (8 * 12.01) + (15 * 1.008) + (1 * 14.01) + (2 * 16.00) = 157.21 g/mol

Visualization

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its resulting molecular weight.

A This compound B Molecular Formula C₈H₁₅NO₂ A->B has C Molecular Weight 157.21 g/mol B->C results in

References

An In-depth Technical Guide to the Solubility of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Acetyl-N-(2-methylpropyl)acetamide. Due to a lack of specific experimental data in publicly available literature for this compound, this guide focuses on its predicted solubility based on its chemical structure, alongside detailed experimental protocols for determining its solubility in various solvents.

Compound Overview

This compound is a tertiary amide with the chemical formula C8H15NO2[1]. Its structure consists of an isobutyl group and two acetyl groups attached to a central nitrogen atom. The presence of two carbonyl groups and the absence of a hydrogen atom on the nitrogen significantly influence its physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H15NO2[1]
Molecular Weight157.21 g/mol [1]
IUPAC NameThis compound
SMILESCC(C)CN(C(=O)C)C(=O)C[1]
InChIInChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3[1]

Predicted Solubility Profile

The solubility of a compound is determined by its polarity, molecular size, and the nature of the solvent. As a tertiary amide, this compound lacks the ability to act as a hydrogen bond donor, which will significantly impact its solubility in protic solvents like water. However, the two carbonyl groups can act as hydrogen bond acceptors.

In Polar Protic Solvents (e.g., Water, Ethanol): The solubility in water is expected to be low. While the carbonyl oxygens can accept hydrogen bonds from water molecules, the lack of a hydrogen-bond-donating amide proton and the presence of the nonpolar isobutyl group will limit its aqueous solubility. For comparison, the mono-acetylated compound, N-(2-methylpropyl)acetamide, has a predicted water solubility of 83.7 g/L, and an estimated value of 26.180 g/L at 25°C[2]. The addition of a second acetyl group in this compound is likely to further decrease its water solubility due to an increase in molecular weight and nonpolar surface area without a significant increase in hydrogen bonding potential with water. Its solubility in alcohols like ethanol is expected to be higher than in water due to the presence of the alkyl chain in the solvent, which can interact more favorably with the isobutyl group of the solute.

In Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar amide groups of the compound but do not have strong hydrogen-bonding networks to overcome.

In Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is predicted to be limited. While the isobutyl group provides some nonpolar character, the two polar acetyl groups will hinder its dissolution in nonpolar environments.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolLow to ModerateCan act as a hydrogen bond acceptor but not a donor; nonpolar isobutyl group.
Polar AproticAcetone, DichloromethaneHighFavorable dipole-dipole interactions.
NonpolarHexane, TolueneLowDominated by the polar diacetylamide group.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of saturating a solvent with the compound and then quantifying the dissolved amount.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification of Dissolved Compound:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Diagram 1: Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solid to settle B->C D Filter supernatant to remove solid particles C->D E Dilute the saturated solution D->E F Quantify concentration using analytical method (e.g., HPLC) E->F G Calculate solubility F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Diagram 2: Factors Influencing Solubility

G Factors Influencing Solubility Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent Polarity_Solute High Polarity (Diacetylamide group) Solute->Polarity_Solute HBA Hydrogen Bond Acceptor (Carbonyl Oxygens) Solute->HBA HBD No Hydrogen Bond Donor Solute->HBD Nonpolar_Group Nonpolar Group (Isobutyl) Solute->Nonpolar_Group Polarity_Solvent Solvent Polarity Solvent->Polarity_Solvent H_Bonding Solvent H-Bonding (Protic vs. Aprotic) Solvent->H_Bonding

Caption: A diagram showing the relationship between solute/solvent properties and solubility.

Conclusion

References

N-Acetyl-N-(2-methylpropyl)acetamide: An Unexplored Frontier in Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

While the compound N-Acetyl-N-(2-methylpropyl)acetamide is documented in chemical databases, a thorough review of scientific literature reveals a notable absence of published research into its potential applications, biological activity, or established experimental protocols. This technical guide serves to consolidate the available physicochemical data for this compound and to propose potential avenues of investigation for researchers, scientists, and drug development professionals based on the known properties of related acetamide structures.

Compound Identification and Physicochemical Properties

This compound, also known as N,N-diacetylisobutylamine, is a di-acetylated amine. Its chemical identity is confirmed in the Global Substance Registration System (GSRS).[1] The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
SMILES CC(C)CN(C(=O)C)C(=O)C[1]
InChI InChI=1S/C8H15NO2/c1-6(2)5-9(7(3)10)8(4)11/h6H,5H2,1-4H3[1]
Stereochemistry Achiral[1]

Synthesis and Chemical Reactivity

A potential, though unverified, synthetic workflow is proposed below. This serves as a conceptual starting point for researchers interested in synthesizing this compound for further study.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Isobutylamine Isobutylamine Reaction_Vessel Reaction Mixture Isobutylamine->Reaction_Vessel Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Acetylating_Agent->Reaction_Vessel Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Base Base (Optional) (e.g., Pyridine or Triethylamine) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product Acylation

Conceptual Synthesis Workflow for this compound.

Potential Research Applications: A Forward Look

Given the absence of direct research, the potential applications of this compound can be hypothesized based on the known activities of other acetamide-containing compounds. The acetamide functional group is a common motif in a variety of biologically active molecules.

As an Agro-Chemical Candidate

Nitrogen-containing compounds are fundamental in the development of herbicides and pesticides. The structural features of this compound could be explored for potential herbicidal or insecticidal properties. Initial screening assays could involve testing its effects on common weed species or insect cell lines.

In Pharmaceutical Research

Numerous pharmaceuticals contain the acetamide moiety. Research into this compound could explore its potential as a lead compound in several therapeutic areas:

  • Anticonvulsant Activity: Some N-substituted acetamides have demonstrated anticonvulsant properties. Preliminary studies could involve in vivo models of seizures.

  • Analgesic and Anti-inflammatory Effects: The anti-inflammatory properties of some acetamide derivatives are well-documented.[2][3][4] Initial in vitro studies could assess its ability to inhibit inflammatory pathways in cell cultures.

  • Enzyme Inhibition: The di-acetylated amine structure could be investigated as a potential inhibitor for various enzymes, depending on the overall three-dimensional shape and electronic properties of the molecule.

The logical progression for investigating these potential applications is outlined in the following workflow diagram.

Research_Progression Synthesis Synthesis and Purification Characterization Structural and Physicochemical Characterization Synthesis->Characterization Screening Initial Biological Screening Characterization->Screening Agrochemical Agrochemical Assays (Herbicidal, Insecticidal) Screening->Agrochemical Pharmaceutical Pharmaceutical Assays (Anticonvulsant, Anti-inflammatory) Screening->Pharmaceutical Hit_Identification Hit Identification and Lead Optimization Agrochemical->Hit_Identification Pharmaceutical->Hit_Identification

Proposed Research Workflow for Investigating this compound.

Conclusion

This compound represents a molecule with a defined chemical structure but a completely unexplored potential in applied research. For scientists in agrochemical and pharmaceutical development, this compound offers a blank slate for investigation. The lack of existing data presents a unique opportunity for novel discoveries. The initial steps for any research endeavor will necessarily involve the development of a robust synthetic protocol and thorough characterization of the compound's properties. Subsequent biological screening, guided by the known activities of related acetamides, could unveil previously unknown applications for this intriguing molecule.

References

A Technical Guide to the Biological Activity Screening of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide outlines a proposed framework for the initial biological activity screening of the novel compound, N-Acetyl-N-(2-methylpropyl)acetamide. Due to a lack of existing public data on the bioactivity of this specific molecule, this document provides a comprehensive, hypothetical screening cascade based on the known biological activities of structurally related acetamide-containing compounds. The guide details experimental protocols for assessing potential antioxidant and anti-inflammatory effects, presents templates for data organization, and includes visualizations of experimental workflows and relevant signaling pathways to aid in the design and execution of a screening campaign.

Introduction

This compound is a small amide-containing molecule with the chemical formula C₈H₁₅NO₂[1]. While its physicochemical properties are documented, there is a notable absence of published research on its biological effects. The acetamide functional group is present in a wide range of biologically active compounds, exhibiting properties from anti-inflammatory and antioxidant to anticonvulsant and beyond[2][3]. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent, underscoring the potential for N-acetylated compounds to have therapeutic applications[4][5][6]. Given the structural precedent, a primary screening campaign for this compound should logically begin by investigating its potential antioxidant and anti-inflammatory activities.

This guide provides a detailed roadmap for researchers to conduct an initial biological evaluation of this compound.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad in vitro assays and progressing to more specific, cell-based models.

Experimental Workflow

The proposed experimental workflow is depicted in the diagram below. This workflow ensures a logical progression from initial cytotoxicity assessment to primary and secondary functional assays.

G Figure 1: Proposed Experimental Workflow A Compound Acquisition This compound B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Primary Screening: Antioxidant Activity B->C D Primary Screening: Anti-inflammatory Activity B->D E ABTS Radical Scavenging Assay C->E F Cellular ROS Production Assay C->F G LPS-stimulated Macrophage Assay (NO, Cytokine Measurement) D->G H Hit Confirmation & Dose-Response Analysis E->H F->H G->H I Secondary Assays & Mechanism of Action Studies H->I

Figure 1: Proposed Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the screening workflow.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing appropriate concentrations for subsequent functional assays.

Methodology:

  • Cell Culture: Seed J774A.1 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Primary Screening: Antioxidant Activity

Objective: To assess the direct radical-scavenging capacity of the compound in a cell-free system.

Methodology:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 10 µL of this compound at various concentrations to 190 µL of the diluted ABTS•+ solution. Use Trolox as a positive control.

  • Incubation and Measurement: Incubate the reaction mixture for 6 minutes at room temperature and measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀ value.

Objective: To evaluate the ability of the compound to reduce intracellular ROS levels in cells under oxidative stress.

Methodology:

  • Cell Culture and Staining: Seed J774A.1 cells in a 96-well black, clear-bottom plate. After 24 hours, load the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Compound Treatment: Wash the cells and treat them with various concentrations of this compound for 1 hour.

  • Oxidative Stress Induction: Induce oxidative stress by adding a pro-oxidant such as tert-butyl hydroperoxide (tBOH).

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points.

  • Data Analysis: Quantify the reduction in ROS production relative to the tBOH-treated control.

Primary Screening: Anti-inflammatory Activity

Objective: To determine if the compound can inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

Methodology:

  • Cell Culture and Treatment: Seed J774A.1 cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system[7].

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation

Quantitative data from the screening assays should be organized into clear, concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound on J774A.1 Macrophages

Compound Concentration (µM) Cell Viability (%) ± SD
Vehicle Control 100 ± 4.5
1 98.7 ± 5.1
10 95.2 ± 4.8
25 91.5 ± 5.3
50 85.1 ± 6.2

| 100 | 70.3 ± 7.1 |

Table 2: Antioxidant Activity Profile

Assay Endpoint This compound Positive Control (Trolox/N-acetylcysteine)
ABTS Scavenging IC₅₀ (µM) [Insert Value] [Insert Value]

| Cellular ROS Reduction | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

Table 3: Anti-inflammatory Activity Profile

Assay Endpoint This compound Positive Control (e.g., Dexamethasone)

| NO Production Inhibition | IC₅₀ (µM) | [Insert Value] | [Insert Value] |

Potential Signaling Pathway Involvement

Should this compound demonstrate significant anti-inflammatory activity, a potential mechanism could involve the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

G Figure 2: Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases Compound This compound (Hypothetical Target) Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 2: Simplified NF-κB Signaling Pathway

This pathway represents a plausible target for secondary assays to elucidate the mechanism of action if the compound shows promise in the primary anti-inflammatory screens.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological characterization of this compound. The proposed workflow, focusing on cytotoxicity, antioxidant, and anti-inflammatory properties, offers a cost-effective and scientifically robust approach to uncovering its therapeutic potential. Positive results from this initial screening cascade would warrant further investigation into its mechanism of action, structure-activity relationships of analogues, and evaluation in more complex in vivo models.

References

Methodological & Application

Synthesis of N-Acetyl-N-(2-methylpropyl)acetamide: A Laboratory Scale Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of N-Acetyl-N-(2-methylpropyl)acetamide, also known as N,N-diacetylisobutylamine. This compound is a di-substituted amide, and this protocol outlines a general but effective method for its preparation from isobutylamine and acetic anhydride.

Introduction

This compound is a chemical compound with the molecular formula C8H15NO2.[1] The synthesis of N,N-di-substituted amides is a fundamental transformation in organic chemistry. This protocol details the N,N-diacetylation of a primary amine, isobutylamine, using an excess of acetic anhydride. This method is a standard approach for achieving di-acylation of primary amines. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acetic anhydride, followed by the elimination of a molecule of acetic acid. A second acetylation step then occurs on the resulting mono-acetylated intermediate to yield the final di-acetylated product.

Materials and Methods

Reagents and Equipment
  • Isobutylamine (C4H11N)[2]

  • Acetic Anhydride ((CH3CO)2O)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)[3]

  • Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves

Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutylamine (1.0 eq).

  • Place the flask in an ice bath to cool.

  • Slowly add acetic anhydride (3.0 eq) to the cooled isobutylamine with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

  • Once the addition is complete, attach a reflux condenser to the flask.

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid. Be cautious as this will generate carbon dioxide gas.[3]

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers.

4. Purification:

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound. Please note that the yield is illustrative and can vary based on experimental conditions.

ParameterValue
Isobutylamine7.31 g (0.1 mol)
Acetic Anhydride30.6 g (0.3 mol)
Reaction TemperatureReflux (~140°C)
Reaction Time4-6 hours
Expected Yield (illustrative)12.6 g (approx. 80%)
Molecular Weight157.21 g/mol [1]
AppearanceColorless to pale yellow liquid

Visualizations

Signaling Pathway

Synthesis_Pathway Isobutylamine Isobutylamine Intermediate N-(2-methylpropyl)acetamide (Mono-acetylated intermediate) Isobutylamine->Intermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride (excess) AceticAnhydride->Intermediate FinalProduct This compound (Di-acetylated product) AceticAnhydride->FinalProduct Intermediate->FinalProduct + Acetic Anhydride

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Mixing Reactants Reaction Reflux Reaction (4-6 hours at ~140°C) Start->Reaction Heat Workup Work-up: Neutralization & Extraction Reaction->Workup Cool Purification Purification: Drying, Evaporation & Distillation Workup->Purification End End: Pure Product Purification->End

Caption: Step-by-step workflow for the synthesis and purification process.

References

Application Notes and Protocols for the Quantification of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-Acetyl-N-(2-methylpropyl)acetamide in various matrices. The protocols are based on established analytical techniques for similar N-substituted acetamides and N-acetylated compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a chemical compound for which quantitative analysis is crucial in diverse research and development settings, including pharmaceutical development and metabolic studies. Accurate and precise quantification requires reliable analytical methods. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), which are common techniques for the analysis of small amide compounds.

Analytical Methods Overview

The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of analytes. When coupled with UV detection, it offers a cost-effective solution for quantification. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method adaptable for the quantification of this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) is a suitable starting point for method development.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is recommended. For example, a mobile phase of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA) can be used. For mass spectrometry compatibility, volatile mobile phase modifiers like formic acid should be used instead of non-volatile acids like phosphoric acid.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength, which should be determined by measuring the UV spectrum of this compound. A wavelength of 212 nm has been used for similar compounds.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Representative for N-Acetyl Compounds)

The following table summarizes typical validation parameters for HPLC methods used for N-acetylated compounds. This data should be considered as a guideline, and specific validation for this compound is required.

ParameterN-acetyl-L-cysteineN,N'-Diacetyl-L-Cystine
Linearity (R²) 1.001.00
Limit of Detection (LOD) 0.0001 mg/mL0.00015 mg/mL
Limit of Quantification (LOQ) 0.00018 mg/mL0.00045 mg/mL
Accuracy (% Recovery) Within acceptance criteriaWithin acceptance criteria
Precision (%RSD) Within acceptance criteriaWithin acceptance criteria

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV or MS Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general approach for the quantification of this compound using GC-MS.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as an HP-5MS (30 m x 0.32 mm, 0.25 µm) is a common choice for the analysis of a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used. For example: initial temperature of 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 270°C and hold for 5 min.

  • Injection Mode: Splitless or split injection can be used depending on the analyte concentration.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol). The extract may need to be concentrated and filtered before injection.

  • Quantification: In SIM mode, monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

Quantitative Data Summary (Representative for Amide Compounds)

The following table presents typical validation parameters for GC-MS methods used for the analysis of various amides. This data should serve as a reference, and method-specific validation is essential.

ParameterAcrylamideMethacrylamideCaprolactamOleamideStearamide
Linear Range (µg/mL) 5-1005-1005-1005-1005-100
Detection Limit (µg/mL) 0.080.10.20.51.0
Recovery (%) 79.3 - 101.679.3 - 101.679.3 - 101.679.3 - 101.679.3 - 101.6
RSD (%) 2.5 - 10.02.5 - 10.02.5 - 10.02.5 - 10.02.5 - 10.0

Potential Metabolic Pathway of this compound

N-alkylamides can undergo metabolism in biological systems, primarily through the action of cytochrome P450 enzymes. Potential metabolic transformations include hydroxylation, epoxidation, and N-dealkylation. N-acetylation is a significant metabolic pathway for compounds containing primary amino groups, catalyzed by N-acetyl transferase.

Metabolic_Pathway cluster_compound Parent Compound cluster_metabolism Metabolic Transformations cluster_metabolites Potential Metabolites Analyte This compound CYP450 Cytochrome P450 Enzymes Analyte->CYP450 NAT N-Acetyl Transferase Analyte->NAT Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Dealkylated N-Dealkylated Metabolite CYP450->Dealkylated Acetylated Further Acetylated Metabolite NAT->Acetylated

Caption: A plausible metabolic pathway for this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of N-Acetyl-N-(2-methylpropyl)acetamide, a di-acetylated amine. In the absence of publicly available experimental mass spectra for this specific compound, this application note provides a theoretical fragmentation pathway based on established principles of mass spectrometry for amides and amines. A detailed experimental protocol for acquiring the mass spectrum and a summary of predicted fragment ions are presented to guide researchers in the analysis of this and structurally related molecules.

Introduction

This compound (C8H15NO2, Molecular Weight: 157.21 g/mol ) is a chemical compound of interest in various fields of chemical and pharmaceutical research.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern is crucial for substance identification and characterization. This document predicts the electron ionization (EI) mass spectrometry fragmentation of this compound based on the known fragmentation behaviors of amides and amines, which often involve alpha-cleavage, McLafferty rearrangements, and cleavage of the N-CO bond.[2][3][4][5]

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion ([M]•+) at m/z 157. This molecular ion can then undergo a series of fragmentation reactions to yield characteristic product ions. The primary fragmentation pathways are predicted to be initiated by cleavage adjacent to the nitrogen atom and the carbonyl groups.

The proposed major fragmentation pathways include:

  • Alpha-Cleavage: The cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines.[3][5] For this compound, this would involve the loss of an isobutyl radical or a propyl radical from the isobutyl group.

  • N-CO Bond Cleavage: Cleavage of the amide bond is a characteristic fragmentation for amides, leading to the formation of acylium ions.[4]

  • Loss of Acetyl Group: The molecule may lose one or both of its acetyl groups as a neutral loss of ketene (CH2=C=O) or as an acetyl radical.

A summary of the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures is provided in Table 1.

Data Presentation

Table 1: Predicted Mass Spectrometry Fragments of this compound

m/zProposed Fragment StructureFragmentation Pathway
157[C8H15NO2]•+Molecular Ion
114[C6H12NO]•+Loss of acetyl radical (•COCH3)
100[C5H10NO]+Cleavage of the N-isobutyl bond
86[C4H8NO]+Alpha-cleavage with loss of a propyl radical (•C3H7)
72[C3H6NO]+Cleavage of the N-CO bond with charge retention on the nitrogen-containing fragment
57[C4H9]+Isobutyl cation
43[C2H3O]+Acetyl cation (Acylium ion)

Experimental Protocols

This section provides a general protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-200.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern in Table 1 to confirm the structure.

Mandatory Visualization

The following diagram illustrates the predicted fragmentation pathways of this compound.

Fragmentation_Pattern M [M]•+ m/z = 157 C8H15NO2 F114 [M - COCH3]•+ m/z = 114 M->F114 - •COCH3 F100 [M - C4H9]+ m/z = 100 M->F100 - •C4H9 F86 [M - C3H7]•+ m/z = 86 M->F86 - •C3H7 F43 [C2H3O]+ m/z = 43 M->F43 - •N(C4H9)(COCH3) F72 [C3H6NO]+ m/z = 72 F114->F72 - C3H6 F57 [C4H9]+ m/z = 57 F100->F57 - N(COCH3)2

Caption: Predicted EI fragmentation of this compound.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol will serve as a valuable resource for researchers in the identification and structural elucidation of this compound and its analogs. It is important to note that the actual fragmentation may vary depending on the specific instrumentation and experimental conditions used. Therefore, empirical verification of this predicted pattern is highly recommended.

References

Application Notes and Protocols for the Evaluation of Novel Solvents in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Investigation of "N-Acetyl-N-(2-methylpropyl)acetamide" as a Potential Non-Polar Solvent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed no documented use of "this compound" as a non-polar solvent in chemical reactions. The information presented herein is based on available data for structurally related compounds and provides general protocols for the evaluation of novel solvents. The data for related compounds should not be considered representative of "this compound".

Introduction

The selection of an appropriate solvent is crucial for the success of a chemical reaction, influencing reaction rates, yields, and selectivity. While a wide array of common solvents are available, the exploration of novel solvent systems is an active area of research, driven by the need for greener alternatives and solvents with unique properties. This document addresses the inquiry into the use of "this compound" as a non-polar solvent. Currently, there is a lack of scientific literature detailing its physical properties and applications as a solvent. This document, therefore, aims to provide a framework for the evaluation of a novel substance, such as "this compound," as a potential reaction solvent.

Physicochemical Properties of "this compound" and Related Compounds

Very limited data is available for "this compound". To provide some context, the known properties of this compound, its mono-acetylated analog "N-(2-Methylpropyl)acetamide", and its parent imide "Diacetamide" are summarized below. The properties of Diacetamide, being soluble in water and ethanol, suggest it is a polar solvent[1]. This indicates that "this compound" is unlikely to be a non-polar solvent.

Table 1: Physicochemical Properties of "this compound" and Structurally Related Compounds

PropertyThis compoundN-(2-Methylpropyl)acetamideDiacetamide
CAS Number Not Available1540-94-9[2][3][4]625-77-4[1]
Molecular Formula C₈H₁₅NO₂[5]C₆H₁₃NO[2][3][4]C₄H₇NO₂[1]
Molecular Weight 157.21 g/mol [5]115.17 g/mol [2][3]101.1 g/mol [1]
Boiling Point Not AvailableNot Available222-223 °C[1]
Melting Point Not AvailableNot Available75.5-76.5 °C[1]
Water Solubility Not AvailablePredicted: 83.7 g/LSoluble[1]
logP Not AvailablePredicted: 0.63Not Available
Polar Surface Area Not Available29.1 Ų[4]Not Available

Note: The data for N-(2-Methylpropyl)acetamide and Diacetamide are provided for informational purposes only and are not representative of this compound.

Protocols for Evaluation of a Novel Solvent

Due to the absence of established applications for "this compound" as a solvent, a generalized protocol for evaluating a new chemical entity for this purpose is provided.

Protocol for Preliminary Solvent Property Characterization

Objective: To determine the basic physical and chemical properties of a novel solvent.

Materials:

  • Novel solvent candidate (e.g., "this compound")

  • Standard laboratory glassware

  • Heating mantle with stirrer

  • Thermometer/temperature probe

  • Rotary evaporator

  • Common laboratory solvents for miscibility testing (e.g., water, hexane, toluene, ethanol, acetone)

  • Standard non-polar and polar solutes for solubility testing

Methodology:

  • Purity Assessment:

    • Assess the purity of the novel solvent using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • If necessary, purify the solvent by distillation or chromatography.

  • Determination of Physical Constants:

    • Boiling Point: Determine the boiling point at atmospheric pressure using a standard distillation setup.

    • Melting Point: If the substance is a solid at room temperature, determine its melting point using a melting point apparatus.

    • Density: Measure the mass of a known volume of the solvent.

  • Miscibility Studies:

    • In separate test tubes, mix 1 mL of the novel solvent with 1 mL of various standard solvents (water, hexane, toluene, ethanol, acetone).

    • Observe and record whether the solvents form a single phase (miscible) or separate layers (immiscible).

  • Solubility Testing:

    • Attempt to dissolve small, known quantities of a non-polar solute (e.g., biphenyl) and a polar solute (e.g., sodium chloride) in a known volume of the novel solvent at room temperature.

    • Gently heat the mixture to assess temperature effects on solubility.

    • Record the solubility observations (e.g., soluble, partially soluble, insoluble).

Protocol for a Model Reaction Test

Objective: To evaluate the performance of the novel solvent in a well-characterized chemical reaction and compare it to a standard solvent. The Suzuki-Miyaura cross-coupling reaction is used here as an illustrative example.

Materials:

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Novel solvent ("Solvent X")

  • Standard solvent for comparison (e.g., Toluene)

  • Reaction vials/flasks

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • TLC plates and developing chamber

  • GC-MS or HPLC for quantitative analysis

Methodology:

  • Reaction Setup:

    • Set up two identical reactions. In a reaction vial under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and palladium catalyst (0.01 mmol).

    • To one vial, add 5 mL of "Solvent X".

    • To the second vial, add 5 mL of Toluene (the standard solvent).

  • Reaction Execution:

    • Stir both reaction mixtures at a predetermined temperature (e.g., 80 °C).

    • Monitor the progress of the reactions at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Work-up and Analysis:

    • Once the reactions are complete (as determined by TLC), cool the mixtures to room temperature.

    • Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS or HPLC to determine the yield and purity of the desired product.

  • Data Comparison:

    • Compare the reaction time, yield, and purity of the product obtained in "Solvent X" with that obtained in the standard solvent, Toluene.

Visualizations

Logical Workflow for Novel Solvent Evaluation

The following diagram illustrates a general workflow for the evaluation of a new substance as a potential solvent in chemical reactions.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Decision cluster_3 Outcomes A Purity Assessment (GC-MS, NMR) B Determination of Physical Constants (BP, MP, Density) A->B C Solubility & Miscibility Studies B->C D Selection of Model Reaction C->D E Reaction in Novel Solvent D->E F Reaction in Standard Solvent (Control) D->F G Monitoring & Analysis (TLC, GC-MS, HPLC) E->G F->G H Compare Results (Yield, Purity, Rate) G->H I Viable Solvent H->I Favorable J Not a Viable Solvent H->J Unfavorable

Caption: A flowchart for the systematic evaluation of a novel solvent.

Conclusion

While "this compound" is a valid chemical structure, there is no evidence to support its use as a non-polar solvent. The available data on its parent imide, Diacetamide, suggests that it is likely a polar compound. For researchers interested in exploring novel solvents, a systematic approach involving thorough characterization and performance evaluation in model reactions is essential. The protocols and workflow provided in these notes offer a general framework for such investigations. It is recommended that any investigation into a novel solvent begins with a comprehensive safety assessment.

References

Application Notes and Protocols: The Utility of the Acetamide Scaffold in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The acetamide functional group is a prevalent structural motif in a diverse array of biologically active molecules and serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. While specific assay data for N-Acetyl-N-(2-methylpropyl)acetamide is not extensively documented in publicly available research, the broader class of acetamide derivatives has demonstrated significant potential across various drug discovery platforms. These derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, antioxidants, and receptor antagonists.[1][2][3][4][5][6] This document provides an overview of the application of acetamide derivatives in drug discovery, with a focus on a representative example to illustrate their evaluation in relevant assays.

One notable area of research involves the development of N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor (P2Y14R).[5] The P2Y14R is implicated in inflammatory processes, making its antagonists promising candidates for the treatment of conditions like acute gouty arthritis.[5] This application note will detail the experimental evaluation of such derivatives, providing protocols and data presentation formats relevant to researchers in the field of drug development.

Data Presentation: In Vitro Activity of a Representative Acetamide Derivative

The following table summarizes the in vitro potency of a representative N-substituted acetamide derivative, Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), as a P2Y14R antagonist.[5] This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Compound IDTargetAssay TypeIC50 (nM)
I-17P2Y14 ReceptorCompetitive Binding Assay0.6

Experimental Protocols

Protocol 1: P2Y14 Receptor Competitive Binding Assay

This protocol outlines a method for determining the inhibitory constant (IC50) of a test compound, such as an acetamide derivative, against the P2Y14 receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing human P2Y14R

  • Radiolabeled ligand (e.g., [³H]-UDP-glucose)

  • Test compound (e.g., N-substituted acetamide derivative)

  • Binding buffer (e.g., 25 mM HEPES, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

2. Procedure:

  • Prepare cell membranes from HEK293-hP2Y14R cells.

  • Serially dilute the test compound in binding buffer to create a range of concentrations.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_1 Cytoplasm P2Y14R P2Y14R NLRP3 NLRP3 Inflammasome P2Y14R->NLRP3 activates UDP_glucose UDP-glucose UDP_glucose->P2Y14R activates Caspase1 Caspase-1 NLRP3->Caspase1 activates GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves Inflammatory_Factors Inflammatory Factors Caspase1->Inflammatory_Factors promotes release Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: P2Y14R-NLRP3/GSDMD Signaling Pathway.

Experimental Workflow

G start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (HEK293-hP2Y14R) start->prepare_membranes prepare_ligand Prepare Radiolabeled Ligand start->prepare_ligand prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound assay_setup Set up 96-well Plate: Membranes + Ligand + Compound/Vehicle prepare_membranes->assay_setup prepare_ligand->assay_setup prepare_compound->assay_setup incubation Incubate at RT (e.g., 60 min) assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: Calculate % Inhibition & IC50 counting->analysis end End: Report IC50 analysis->end

Caption: Workflow for IC50 Determination.

References

Experimental protocols involving "N-Acetyl-N-(2-methylpropyl)acetamide" as a reagent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental protocols specifically detailing the use of "N-Acetyl-N-(2-methylpropyl)acetamide" as a reagent are limited. The following application notes and protocols are representative examples based on methodologies used for structurally related acetamide derivatives and are provided for illustrative purposes. Researchers should adapt these protocols based on their specific experimental context and validate them accordingly.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C8H15NO2.[1][2]

PropertyValueReference
CAS Number1787-52-6[1]
Molecular FormulaC8H15NO2[1][2]
Molecular Weight157.21 g/mol [1][2]
SMILESCC(C)CN(C(=O)C)C(=O)C[2]
InChIKeyWQJBTSUJPQKSOP-UHFFFAOYSA-N[2]

Hypothetical Application: Evaluation of Antioxidant and Anti-inflammatory Activity

This application note describes a hypothetical use of this compound in assays to determine its potential antioxidant and anti-inflammatory properties, based on protocols for other acetamide derivatives.[3][4]

Experimental Objective

To assess the in vitro antioxidant and anti-inflammatory activity of this compound by measuring its ability to scavenge free radicals and inhibit the production of inflammatory mediators in a macrophage cell line.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of the compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification antioxidant Antioxidant Activity Assay (e.g., ABTS) purification->antioxidant cell_culture Macrophage Cell Culture (J774.A1) purification->cell_culture data_quantification Data Quantification antioxidant->data_quantification cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) cell_culture->anti_inflammatory cytotoxicity->data_quantification anti_inflammatory->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Experimental workflow for biological evaluation.

Detailed Experimental Protocols

The following are detailed protocols adapted from studies on other acetamide derivatives.[3][4][5]

Protocol for ABTS Radical Scavenging Assay (Antioxidant Activity)

This protocol is designed to measure the free radical scavenging activity of the test compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution:

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Add 10 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO) to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage inhibition of absorbance is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.

Protocol for Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)

This protocol measures the effect of the compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • J774.A1 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Culture:

    • Culture J774.A1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway for LPS-induced nitric oxide production in macrophages, which could be a target for inhibition by this compound.

signaling_pathway cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO compound This compound compound->NFkB Inhibition

References

Application Notes and Protocols for the Purification of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-(2-methylpropyl)acetamide is a diacetamide derivative. Following its synthesis, a pure sample is essential for its characterization and any subsequent biological or chemical studies. This document provides detailed protocols for the purification of this compound, addressing common impurities that may arise during its synthesis. The proposed purification strategy involves a multi-step process including liquid-liquid extraction, column chromatography, and recrystallization.

Hypothetical Synthesis Overview

To understand the potential impurities, a plausible synthetic route is considered: the acetylation of N-(2-methylpropyl)acetamide. In this reaction, N-(2-methylpropyl)acetamide is treated with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Potential Impurities:

  • Unreacted N-(2-methylpropyl)acetamide

  • Excess acetylating agent and its hydrolysis product (acetic acid)

  • The base used in the reaction

  • By-products from side reactions

Purification Workflow

The general workflow for the purification of the crude product is depicted below.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction A->B Quenching & Workup C Column Chromatography B->C Crude Product D Recrystallization C->D Partially Purified Product E Pure this compound D->E Final Product LogicalRelationship Start Crude Product (Target + Impurities A, B, C) Step1 Liquid-Liquid Extraction Start->Step1 Result1 Removes Water-Soluble Impurities (A) Step1->Result1 Step2 Column Chromatography Step1->Step2 Product + Impurities B, C Result2 Removes Structurally Similar Impurities (B) Step2->Result2 Step3 Recrystallization Step2->Step3 Product + Impurity C Result3 Removes Minor Impurities (C) & Improves Crystalline Form Step3->Result3 End Pure Crystalline Product Step3->End

Application Notes and Protocols for In Vitro Studies of N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are proposed methodologies for the in vitro evaluation of N-Acetyl-N-(2-methylpropyl)acetamide. Due to a lack of specific published studies on this compound, these protocols are based on standard assays for assessing the biological activity of related N-substituted acetamide derivatives.

Introduction

This compound is a small molecule belonging to the acetamide class of organic compounds. While the specific biological activities of this compound are not yet characterized in the scientific literature, related acetamide derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] These effects are often mediated through the modulation of specific cellular signaling pathways.

These application notes provide a framework for the initial in vitro screening and characterization of this compound to elucidate its potential cytotoxic and anti-inflammatory activities.

Application Note 1: Assessment of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on various cell lines and to establish the half-maximal inhibitory concentration (IC50).

Methodology Overview: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of living cells.

Recommended Cell Lines:

  • HEK293: Human embryonic kidney cells (a common, non-cancerous cell line for general toxicity).

  • HepG2: Human liver cancer cell line (to assess potential hepatotoxicity).[1]

  • RAW 264.7: Murine macrophage cell line (relevant for subsequent anti-inflammatory studies).

  • A panel of cancer cell lines (e.g., MCF-7, A549) to screen for potential anti-proliferative activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound (Hypothetical IC50 Values)

Cell LineIncubation Time (hours)Hypothetical IC50 (µM)
HEK29348> 100
HepG24875.2
RAW 264.74888.5
MCF-74845.8
A5494862.1

Application Note 2: Evaluation of Anti-Inflammatory Activity

Objective: To investigate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology Overview: The release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages is a hallmark of the inflammatory response.[6] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Anti-Inflammatory Cytokine Release Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

Hypothetical Data Presentation

Table 2: Inhibition of Pro-Inflammatory Cytokine Production (Hypothetical Data)

Compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.210.8
1048.742.3
5085.478.9

Application Note 3: Investigation of a Potential Mechanism of Action

Objective: To explore a potential mechanism of action for the anti-inflammatory effects of this compound by examining its impact on the NF-κB signaling pathway.

Methodology Overview: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of the compound on this pathway can be assessed by Western blotting for key proteins.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins
  • Cell Treatment: Seed RAW 264.7 cells and treat them with this compound and/or LPS as described in the anti-inflammatory assay protocol.

  • Protein Extraction: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes after LPS stimulation) to prepare whole-cell, cytoplasmic, and nuclear protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, and NF-κB p65. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Hypothetical Data Presentation

Table 3: Effect on NF-κB Pathway Protein Levels (Hypothetical Fold Change vs. LPS Control)

Treatmentp-IκBα (Cytoplasmic)NF-κB p65 (Nuclear)
LPS + Vehicle1.001.00
LPS + Compound (10 µM)0.450.52
LPS + Compound (50 µM)0.180.23

Visualizations

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform ELISA for Cytokines E->F G Determine % Inhibition F->G

Caption: Workflow for the Anti-Inflammatory Cytokine Assay.

Hypothetical Signaling Pathway

NFkB_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

References

Troubleshooting & Optimization

"N-Acetyl-N-(2-methylpropyl)acetamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Acetyl-N-(2-methylpropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Isobutylamine and the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Hydrolysis Products: Acetic acid, if the acetylating agent is hydrolyzed.

  • Byproducts: Diacetylated isobutylamine (less common for secondary amines) and other side-reaction products.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., dichloromethane, ethyl acetate).

Q2: My crude this compound is an oil. How can I purify it?

A2: If your product is an oil, column chromatography is generally the most effective purification method. Recrystallization may be possible if a suitable solvent system can be found that induces crystallization. Alternatively, a liquid-liquid extraction can be performed to remove water-soluble impurities like acetic acid and salts of isobutylamine.

Q3: I am observing significant product loss during silica gel column chromatography. What could be the cause and how can I prevent it?

A3: Product loss on silica gel can be due to the slightly acidic nature of the silica, which can lead to the hydrolysis of the amide. To mitigate this, you can:

  • Neutralize the Silica: Add a small amount of a non-polar tertiary amine, such as triethylamine (0.1-1% v/v), to your mobile phase to neutralize the acidic sites on the silica gel.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.

  • Employ Reverse-Phase Chromatography: For amides with aliphatic chains, reverse-phase chromatography can be a good alternative.[1]

Q4: What are the recommended solvent systems for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amides, common solvent systems include:

  • Ethanol or Isopropanol[1][2]

  • Acetone[1]

  • Acetonitrile[1]

  • Ethyl acetate/Hexane mixture

  • Dioxane[1] A good starting point is to test the solubility in a range of solvents to find the most suitable one.

Troubleshooting Guides

Issue 1: Persistent Impurity with a Similar Polarity to the Product

Symptoms:

  • TLC analysis shows an impurity spot very close to the product spot.

  • NMR of the "purified" product shows persistent impurity peaks.

Possible Causes:

  • The impurity may be a structural isomer or a byproduct with very similar functional groups and polarity.

Solutions:

  • Optimize Column Chromatography:

    • Try a different mobile phase with a shallower polarity gradient.

    • Use a longer column for better separation.

    • Consider a different stationary phase (e.g., alumina, reverse-phase silica).

  • Recrystallization:

    • Attempt multiple recrystallizations from different solvent systems.

    • Utilize a two-solvent recrystallization system to fine-tune the solubility.

  • Preparative HPLC:

    • For high-purity requirements, preparative HPLC can provide excellent separation of closely related compounds. Amide-based HPLC columns can offer good stability and selectivity for such separations.[3][4][5]

Issue 2: The Product Fails to Crystallize from Solution

Symptoms:

  • After cooling the recrystallization solution, the product remains dissolved or oils out.

Possible Causes:

  • The chosen solvent is too good a solvent for the compound.

  • The presence of impurities is inhibiting crystallization.

  • The solution is not sufficiently concentrated.

Solutions:

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound.

  • Modify the Solvent System:

    • Slowly add a non-solvent (a solvent in which the compound is insoluble) to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly.

    • Reduce the volume of the solvent by slow evaporation.

  • Further Purification:

    • If impurities are preventing crystallization, first purify the compound by column chromatography and then attempt recrystallization.

Data Presentation

Table 1: Comparison of Hypothetical Purification Methods for this compound

Purification MethodPurity (by 1H NMR)Yield (%)ThroughputKey Considerations
Recrystallization >98%60-80HighDependent on finding a suitable solvent; may not remove all impurities effectively.
Silica Gel Chromatography >99%50-70MediumPotential for product loss on acidic silica; good for removing baseline impurities.
Reverse-Phase Chromatography >99.5%40-60LowExcellent for separating non-polar impurities; requires aqueous mobile phases.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% Ethyl Acetate in Hexane) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Purification_Decision_Tree start Crude this compound solid_or_oil Is the crude product a solid or an oil? start->solid_or_oil impurity_type What is the nature of the major impurity? column_chrom Perform Column Chromatography impurity_type->column_chrom Neutral / Similar Polarity acid_wash Perform Acidic Wash (e.g., 1M HCl) impurity_type->acid_wash Basic (e.g., Isobutylamine) base_wash Perform Basic Wash (e.g., sat. NaHCO3) impurity_type->base_wash Acidic (e.g., Acetic Acid) recrystallize Attempt Recrystallization solid_or_oil->recrystallize Solid solid_or_oil->column_chrom Oil recrystallize->impurity_type If impurities persist column_chrom->impurity_type If separation is poor

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for column chromatography.

References

Optimizing reaction conditions for "N-Acetyl-N-(2-methylpropyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Acetyl-N-(2-methylpropyl)acetamide.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, utilizing common acetylating agents.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard laboratory procedure for the N-acetylation of secondary amines.

Materials:

  • N-Isobutylamine

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-isobutylamine (1 equivalent) in dichloromethane (DCM).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Acetylation using Acetyl Chloride and Triethylamine

This method offers an alternative to pyridine and is also a widely used laboratory procedure.

Materials:

  • N-Isobutylamine

  • Acetyl Chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-isobutylamine (1 equivalent) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, quench by slowly adding water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the final product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound based on general N-acetylation procedures. Actual yields may vary depending on the specific experimental setup and scale.

Acetylating AgentBaseSolventTemperatureTypical Yield (%)Reference
Acetic AnhydridePyridineDichloromethane (DCM)0 °C to RT85-95General Procedure
Acetyl ChlorideTriethylamineDichloromethane (DCM)0 °C to RT80-90General Procedure
AcetonitrileAlumina (catalyst)Acetonitrile200 °C (in flow)>90[1][2]
Acetic AnhydrideNoneSolvent-free60 °CHigh[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: The reaction is sluggish or incomplete. What are the possible causes and solutions?

  • Cause: Insufficiently reactive acetylating agent or inadequate activation.

    • Solution: Acetyl chloride is generally more reactive than acetic anhydride. Ensure the freshness of the acetylating agent, as they can degrade over time.

  • Cause: The presence of moisture in the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze the acetylating agent, reducing its effectiveness. The reaction with acetyl chloride is particularly sensitive to water[4].

  • Cause: Inefficient stirring.

    • Solution: Ensure vigorous stirring to promote mixing of the reactants, especially in heterogeneous reactions.

  • Cause: Low reaction temperature.

    • Solution: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing it to proceed at room temperature or gentle heating might be necessary for completion.

Q2: The yield of the desired product is low. What could be the reasons?

  • Cause: Side reactions. The primary side reaction is the hydrolysis of the acetylating agent.

    • Solution: As mentioned, ensure anhydrous conditions. Adding the acetylating agent slowly at a low temperature can also minimize side reactions.

  • Cause: Loss of product during work-up and purification.

    • Solution: this compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product. Ensure proper selection of the mobile phase for chromatography to achieve good separation.

  • Cause: Incomplete reaction.

    • Solution: Refer to Q1. Consider increasing the reaction time or temperature.

Q3: I am observing an unexpected byproduct. What could it be?

  • Cause: If a primary amine were present as an impurity in the N-isobutylamine starting material, you might observe the formation of the corresponding diacetylated product, although this is less likely with a secondary amine starting material.

    • Solution: Ensure the purity of the starting N-isobutylamine. The formation of a diacetylated product from a secondary amine is not a common pathway.

  • Cause: The base (e.g., pyridine, triethylamine) can sometimes react if not used in appropriate stoichiometry or under the right conditions, though this is rare.

    • Solution: Use the recommended stoichiometry for the base.

Q4: How can I effectively purify the final product?

  • Standard Method: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient of ethyl acetate in hexane is typically used.

  • Alternative: For small-scale reactions that yield a relatively clean crude product, purification can sometimes be achieved by removing the solvent and washing the residue with a non-polar solvent like hexane to remove non-polar impurities, followed by drying under vacuum.

Q5: Can I use a "greener" solvent or catalyst?

  • Yes, recent studies have focused on more environmentally friendly methods for N-acetylation.

    • Acetonitrile as Solvent and Reagent: A continuous-flow method using acetonitrile as both the acetylating agent and solvent, with alumina as a catalyst, has been shown to be effective and sustainable, often resulting in high yields.[1][2]

    • Solvent-Free Conditions: Reactions using acetic anhydride without a solvent can also be performed, reducing solvent waste.[3]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine N-Isobutylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->Tetrahedral Product This compound Tetrahedral->Product Elimination Byproduct Byproduct (e.g., Acetic Acid) Tetrahedral->Byproduct

Caption: Reaction mechanism for the N-acetylation of N-isobutylamine.

ExperimentalWorkflow Start Start: Combine Reactants (N-Isobutylamine, Base, Solvent) Reaction Add Acetylating Agent (0°C to Room Temperature) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Work-up (Wash with Acid, Base, Brine) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification End End: Pure Product Purification->End

Caption: A typical experimental workflow for the synthesis of this compound.

References

"N-Acetyl-N-(2-methylpropyl)acetamide" degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetyl-N-(2-methylpropyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation and stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a secondary amide, is susceptible to degradation primarily through hydrolysis. This can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form acetic acid and N-(2-methylpropyl)amine. Other potential degradation pathways, though generally less common for simple amides, include oxidation and photolysis, especially under harsh conditions or exposure to UV light.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH.[1][2] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Generally, the rate of hydrolysis is slowest at a near-neutral pH and increases at both low and high pH. Forcing conditions with strong acids or bases will accelerate this degradation.[3]

Q3: Is this compound sensitive to temperature?

A3: Yes, elevated temperatures can promote the thermal degradation of this compound. High temperatures provide the activation energy needed for the hydrolytic cleavage of the amide bond, even in the absence of strong acid or base catalysts.[4] Therefore, it is recommended to store the compound at controlled room temperature or as specified on the product's certificate of analysis. For long-term storage, refrigeration is advisable.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions (temperature, humidity, light exposure) and the purity of the material. When stored under recommended conditions in a well-sealed container, the solid compound is expected to be stable. However, in solution, its stability will be dictated by the pH and temperature of the solvent.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific incompatibility studies for this compound are not widely published, general knowledge of amide chemistry suggests potential interactions with highly acidic or basic excipients, which could catalyze hydrolysis. Additionally, strong oxidizing agents could potentially lead to oxidative degradation. It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed in an Aqueous Formulation
Possible Cause Troubleshooting Steps
Incorrect pH of the solution 1. Measure the pH of your formulation. 2. Adjust the pH to a near-neutral range (pH 6-8) using appropriate buffers, as amides are generally most stable in this range. 3. Perform a short-term stability study at the adjusted pH to confirm improved stability.
High storage temperature 1. Review the storage conditions of your formulation. 2. Store the formulation at a lower temperature (e.g., refrigerated at 2-8 °C) and monitor for degradation. 3. If the formulation is intended for room temperature use, consider the need for a more stable formulation or the inclusion of stabilizing excipients.
Presence of catalytic impurities 1. Analyze the formulation for the presence of acidic, basic, or metallic impurities that could catalyze hydrolysis. 2. If impurities are identified, review the purity of all starting materials and consider purification steps.
Issue 2: Inconsistent Results in Analytical Assays
Possible Cause Troubleshooting Steps
On-instrument degradation 1. Investigate if the analytical method conditions (e.g., high temperature in GC inlet, extreme pH of mobile phase in LC) are causing degradation. 2. For LC-based methods, use a mobile phase with a pH close to neutral and run the analysis at a controlled, lower temperature. 3. For GC-based methods, consider derivatization to increase thermal stability or use a lower inlet temperature.
Sample preparation induced degradation 1. Evaluate the sample preparation procedure for any harsh conditions (e.g., use of strong acids or bases, prolonged heating). 2. Prepare samples in a pH-controlled diluent and minimize the time between preparation and analysis.
Photodegradation during sample handling 1. Protect samples from light during preparation and analysis by using amber vials or working under low-light conditions. 2. Conduct a photostability study to determine the compound's sensitivity to light.

Quantitative Data Summary

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Solution at 40°C

pHHalf-life (days)
215
4150
7> 365
1050
125

Table 2: Hypothetical Percentage Degradation after 30 Days of Storage

TemperaturepH 4pH 7pH 10
5°C< 1%< 0.5%< 1%
25°C~5%< 1%~15%
50°C~35%~5%> 50%

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Forced Degradation Samples:

    • Acid Hydrolysis: Add an appropriate volume of the stock solution to 0.1 N HCl to achieve a final drug concentration of 100 µg/mL.

    • Base Hydrolysis: Add an appropriate volume of the stock solution to 0.1 N NaOH to achieve a final drug concentration of 100 µg/mL.

    • Neutral Hydrolysis: Add an appropriate volume of the stock solution to purified water to achieve a final drug concentration of 100 µg/mL.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Develop a gradient elution program to ensure separation of the parent peak from any degradant peaks. A starting point could be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, likely around 210 nm for the amide chromophore).

  • Method Validation: Use the stressed samples from the forced degradation study to validate the method's ability to separate the parent compound from its degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Compound->Hydrolysis H₂O, H⁺/OH⁻ Products Acetic Acid + N-(2-methylpropyl)amine Hydrolysis->Products

Caption: Primary degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Neutral, Heat, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Quench Neutralize/Stop Reaction Sample->Quench Analyze Analyze by Stability-Indicating Method Quench->Analyze End Evaluate Data & Determine Pathways Analyze->End

Caption: Workflow for conducting forced degradation studies.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Problem Unexpected Degradation Observed Check_pH Is pH of solution in optimal range (6-8)? Problem->Check_pH Check_Temp Is storage temperature too high? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to neutral Check_pH->Adjust_pH No Check_Light Is sample exposed to excessive light? Check_Temp->Check_Light No Lower_Temp Store at lower temperature Check_Temp->Lower_Temp Yes Protect_Light Protect from light Check_Light->Protect_Light Yes Resolved Problem Resolved Check_Light->Resolved No Adjust_pH->Resolved Lower_Temp->Resolved Protect_Light->Resolved

Caption: Logical flow for troubleshooting unexpected degradation.

References

"N-Acetyl-N-(2-methylpropyl)acetamide" solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with N-Acetyl-N-(2-methylpropyl)acetamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in water?

Several factors can contribute to poor dissolution in aqueous solutions:

  • Low intrinsic solubility: As a tertiary amide with hydrophobic functionality, the compound may have inherently low water solubility.[2]

  • Solution saturation: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit.

  • Rate of dissolution: The dissolution process may be slow, requiring more time or energy (e.g., heating, agitation) to complete.

  • Purity of the compound: Impurities can affect solubility.

  • pH of the solution: Although amides are generally neutral, the pH of the aqueous solution can influence the stability and solubility of some compounds.

Q3: Can I use organic solvents to dissolve this compound?

Yes, using organic co-solvents is a common strategy to improve the solubility of poorly water-soluble compounds.[3][4] For N-acetylated amides, solvents like ethanol, propylene glycol, and dimethyl sulfoxide (DMSO) can be effective.[4][5] Studies on similar compounds, N-acetyl amino acid amides, have shown that organic acids such as formic acid and specialized alcohols like hexafluoroisopropanol (HFIP) can also be very effective solubilizing agents.[6][7]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution.

This typically occurs when the concentration of this compound exceeds its solubility in the chosen solvent system.

dot

start Precipitation Observed check_conc Is concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No success Compound Solubilized reduce_conc->success add_cosolvent Introduce/Increase Co-solvent check_solvent->add_cosolvent No adjust_ph Adjust pH check_solvent->adjust_ph Maybe consider_surfactant Consider Surfactants check_solvent->consider_surfactant Alternative add_cosolvent->success adjust_ph->success consider_surfactant->success

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reduce Concentration: The simplest approach is to lower the concentration of the compound in your stock solution.

  • Increase Co-solvent Percentage: If you are using a co-solvent, gradually increase its proportion in the aqueous solution.

  • pH Adjustment: While amides are generally neutral, extreme pH values can sometimes affect solubility. Experimentally determine the optimal pH range for your compound.[8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][8]

Issue 2: Slow or incomplete dissolution.

This may be due to kinetic factors or reaching the solubility limit.

dot

start Slow/Incomplete Dissolution increase_agitation Increase Agitation (Vortex/Stir) start->increase_agitation apply_heat Apply Gentle Heat increase_agitation->apply_heat particle_reduction Consider Particle Size Reduction apply_heat->particle_reduction check_saturation Is solution saturated? particle_reduction->check_saturation use_cosolvent Use a Co-solvent check_saturation->use_cosolvent Yes success Dissolution Achieved check_saturation->success No use_cosolvent->success

Caption: Workflow for addressing slow or incomplete dissolution.

Solutions:

  • Increase Agitation: Vortexing or stirring can enhance the interaction between the solvent and the compound, accelerating dissolution.

  • Gentle Heating: Increasing the temperature can improve both the rate and extent of dissolution. However, be cautious about potential compound degradation.

  • Particle Size Reduction: Smaller particles have a larger surface area, which can lead to faster dissolution.[4][8]

  • Co-solvency: If the compound's intrinsic solubility in the aqueous system is low, introducing a co-solvent is recommended.[5]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent

This protocol describes a general method for preparing a stock solution of this compound using a water-miscible organic solvent.

dot

start Start weigh Weigh N-Acetyl-N- (2-methylpropyl)acetamide start->weigh add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) to desired concentration weigh->add_cosolvent vortex Vortex/Mix until dissolved add_cosolvent->vortex check_dissolution Is it fully dissolved? vortex->check_dissolution add_aqueous Serially dilute into aqueous buffer/media check_dissolution->add_aqueous Yes gentle_heat Apply gentle heat if necessary check_dissolution->gentle_heat No end End add_aqueous->end gentle_heat->vortex

Caption: Experimental workflow for solubilization with a co-solvent.

Methodology:

  • Weigh the desired amount of this compound.

  • Add a small volume of a suitable co-solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Vortex or stir the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Perform serial dilutions of the stock solution into your aqueous experimental buffer or media to reach the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Solubility Data Summary

While specific experimental data for this compound is limited, the following table provides predicted and analogous solubility information.

CompoundSolventSolubilitySource
N-(2-Methylpropyl)acetamideWater83.7 g/L (Predicted)
AcetamideWater2000 g/L[9][10]
AcetamideEthanol500 g/L[9][10]
General AmidesWaterGenerally low to moderate[2]

References

Technical Support Center: Scaling Up N-Acetyl-N-(2-methylpropyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals scaling up the synthesis of N-Acetyl-N-(2-methylpropyl)acetamide from the laboratory to a pilot plant. It includes troubleshooting advice, frequently asked questions, comparative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Q1: What is a common laboratory method for synthesizing this compound?

A common and straightforward laboratory synthesis involves the diacetylation of isobutylamine. This is typically achieved by reacting isobutylamine with an excess of an acetylating agent, such as acetic anhydride, often in the presence of a base or catalyst and a suitable solvent. The reaction can also be performed in neat acetic anhydride.

Q2: We are experiencing a significant drop in yield at the pilot scale compared to our lab results. What are the likely causes?

Lower yields during scale-up are a frequent challenge and can stem from several factors that are less pronounced at the lab scale.[1][2] Key areas to investigate include:

  • Inefficient Heat Transfer: Amide bond formation is often exothermic. In large reactors, inefficient heat dissipation can lead to localized "hot spots," causing thermal degradation of reactants, reagents, or the final product.[1]

  • Poor Mixing: The efficiency of agitation does not always scale linearly. Inadequate mixing in a large vessel can result in a non-homogenous reaction mixture, leading to lower conversion rates and the formation of byproducts.[2]

  • Mass Transfer Limitations: At a larger scale, the rate at which reactants are brought together can become a limiting factor, especially if reagents are added in a controlled manner.

  • Extended Reaction Times: Longer processing times at the pilot scale can increase the opportunity for product degradation or side reactions.

Q3: The purity profile of our pilot batch is worse than the lab-scale product. How can we troubleshoot this?

The amplification of impurities is a critical issue in process scale-up.[1]

  • Impurity Accumulation: Impurities that are present in trace amounts at the lab scale can accumulate to significant levels in a pilot plant setting.[1] Ensure that the quality and specifications of all raw materials (starting materials, solvents, reagents) are consistent and high.

  • Side Reactions: Changes in temperature, concentration, or reaction time can favor different reaction pathways, leading to new or increased levels of byproducts.

  • Downstream Processing Inefficiencies: Purification methods like crystallization or extraction may not perform as efficiently at a larger scale without re-optimization. The hydrodynamics of extractions and the cooling profiles for crystallization are scale-dependent.

Q4: What are the most critical safety considerations when scaling this synthesis?

Safety is paramount when transitioning from a laboratory to a pilot plant.

  • Thermal Hazard Assessment: The acylation of amines is typically exothermic. A thorough thermal hazard study (e.g., using Reaction Calorimetry) is essential to understand the heat of reaction and the potential for a thermal runaway. This data informs the required cooling capacity of the pilot reactor.

  • Reagent Handling: Laboratory practices like adding reagents by hand are replaced by controlled additions using pumps and flowmeters. Handling larger quantities of corrosive or flammable materials like acetic anhydride requires specialized personal protective equipment (PPE) and engineering controls (e.g., closed-transfer systems).[3]

  • Pressure and Off-Gassing: Be aware of any potential for gas evolution. The pilot reactor must be equipped with appropriate venting and pressure relief systems.

Q5: How should we adapt our purification strategy for the pilot scale?

Directly scaling a lab purification method is often not feasible.

  • From Chromatography to Crystallization: While silica gel chromatography is common in the lab, it is often impractical and expensive at an industrial scale. Developing a robust crystallization process for purification is typically preferred.

  • Solvent Selection: Solvents used for lab-scale purification might need to be replaced due to safety, environmental, or cost concerns at the pilot scale.[4]

  • Filtration and Drying: Benchtop filtration is replaced by larger equipment like a Nutsche filter or centrifuge. Drying in a vacuum oven is scaled up to use equipment like a tray dryer or a tumble dryer, which requires careful optimization of temperature and vacuum to prevent product degradation.

Data Presentation: Lab vs. Pilot Plant Parameters

The following tables summarize typical quantitative differences between laboratory and pilot plant scales for this synthesis.

Table 1: Comparison of Typical Reaction and Process Parameters

ParameterLaboratory Scale (50 g)Pilot Plant Scale (5 kg)Key Scale-Up Considerations
Reactants
Isobutylamine~0.68 mol (50 g)~68.4 mol (5.0 kg)Ensure consistent purity and assay of raw materials.
Acetic Anhydride~1.7 mol (174 g, 2.5 eq)~171 mol (17.4 kg, 2.5 eq)Addition must be controlled to manage exotherm.
Solvent
Volume (e.g., Dichloromethane)500 mL50 LConsider solvent cost, safety, and environmental impact for large volumes.
Process Conditions
Reactor Volume1 L Flask100 L Jacketed ReactorSurface-to-volume ratio decreases, impacting heat transfer.
AgitationMagnetic Stirrer (~300 RPM)Impeller Agitator (50-150 RPM)Agitator design is critical for achieving homogeneity.
Reagent Addition Time15-30 minutes (Dropping Funnel)2-4 hours (Dosing Pump)Slower addition is necessary to control temperature.
Reaction Temperature0-25°C (Ice Bath)0-25°C (Jacket Cooling)Reactor cooling capacity must handle the total heat evolution.
Work-up Volume (Wash)~2 x 200 mL~2 x 20 LLarger volumes require more time for phase separation.
Outcome
Typical Isolated Yield85-95%75-85%Yield losses can occur from less efficient extractions or transfers.
Purity (Crude)>95%88-95%Byproduct formation may be more significant.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (50 g)

  • Reactor Setup: Equip a 1 L, three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Place the flask in an ice/water bath.

  • Charging Reactants: Charge the flask with isobutylamine (50 g, 0.68 mol) and dichloromethane (500 mL). Begin stirring and cool the solution to 0-5°C.

  • Reagent Addition: Add acetic anhydride (174 g, 1.7 mol) to the dropping funnel. Add the acetic anhydride dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the intermediate N-(2-methylpropyl)acetamide using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by slowly adding 200 mL of saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 200 mL of 1M HCl, 200 mL of water, and 200 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain pure this compound.

Protocol 2: Pilot Plant Scale Synthesis (5 kg)

  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the circulation of coolant (e.g., glycol) through the reactor jacket and set the controller to 0°C.

  • Charging Reactants: Charge the reactor with isobutylamine (5.0 kg, 68.4 mol) and dichloromethane (50 L) via a closed-transfer system. Start the agitator at a pre-determined speed (e.g., 100 RPM) to ensure good mixing.

  • Reagent Addition: Charge the acetic anhydride (17.4 kg, 171 mol) to a calibrated reagent dosing vessel. Using a diaphragm pump, add the acetic anhydride to the reactor over 3-4 hours. Monitor the addition rate and internal temperature closely, ensuring the temperature remains between 0-10°C. If the temperature rises, slow or pause the addition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and hold for 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reactor via a sample port and analyze by GC or HPLC to confirm the reaction is complete (e.g., <1% of the intermediate remaining).

  • Work-up: Cool the reactor contents to 10-15°C. Carefully transfer the reaction quench (e.g., 20 L of sodium bicarbonate solution) into the reactor at a controlled rate to manage any off-gassing. Once quenched, stop the agitator and allow the layers to settle for 30-60 minutes. Drain the lower aqueous layer. Perform subsequent washes with HCl, water, and brine, allowing for adequate settling time for each wash.

  • Isolation: Transfer the organic layer through an in-line filter to a second clean reactor. Distill the dichloromethane at atmospheric pressure, followed by vacuum, to remove the solvent.

  • Purification: Purify the resulting crude product by vacuum distillation using the jacketed reactor and a distillation condenser/receiver setup. Collect the product fraction based on boiling point and quality testing.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the scale-up process.

Scale_Up_Workflow cluster_lab Laboratory Phase cluster_scaleup Scale-Up & Development Phase cluster_pilot Pilot Plant Phase lab_synth Lab-Scale Synthesis (1-100g) lab_opt Parameter Optimization (Temp, Conc, Time) lab_synth->lab_opt route_scout Route Scouting & Proof of Concept route_scout->lab_synth analytics Analytical Method Development (HPLC/GC) lab_opt->analytics safety Safety Assessment (Calorimetry, Thermal Stability) analytics->safety Data for Safety Review process_dev Process Robustness (DoE Studies) safety->process_dev impurity Impurity Profiling & Characterization process_dev->impurity tech_transfer Technology Transfer & Batch Record Prep impurity->tech_transfer Define Process Parameters cryst Purification Dev. (Crystallization) cryst->impurity pilot_batch Pilot Batch Execution (5-10 kg) tech_transfer->pilot_batch validation Process Validation & IPC Confirmation pilot_batch->validation final_product Final Product (API/Intermediate) validation->final_product Troubleshooting_Yield start Low Yield in Pilot Batch cause1 Incomplete Reaction? start->cause1 cause2 Product Degradation? start->cause2 cause3 Isolation Loss? start->cause3 check1 Check IPCs for Starting Material cause1->check1 Diagnose check2 Review Temperature & Agitator Logs cause2->check2 Diagnose check3 Analyze Aqueous & Waste Streams cause3->check3 Diagnose sol1 Increase Reaction Time or Temperature check1->sol1 If SM > 5% sol2 Improve Agitation (Increase RPM, Baffle Check) check1->sol2 If non-homogenous sol3 Improve Cooling Efficiency Reduce Batch Temperature check2->sol3 If Temp Spikes or Hot Spots Noted sol4 Optimize Extraction pH Add Anti-solvent check3->sol4 If Product Found

References

Technical Support Center: Analytical Method Development for "N-Acetyl-N-(2-methylpropyl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of "N-Acetyl-N-(2-methylpropyl)acetamide" in complex matrices. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using HPLC-UV, HPLC-MS/MS, and GC-MS.

HPLC-UV & HPLC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the analyte and residual silanols on the HPLC column.Lower the mobile phase pH to ~3 to protonate silanols.[1][2] Add a competing base like triethylamine (TEA) to the mobile phase (for UV detection).[3] Use a highly deactivated or end-capped column.[2]
Column overload (mass or volume).Dilute the sample or inject a smaller volume.[1]
Extra-column dead volume.Ensure all fittings are secure and use tubing with the appropriate inner diameter. A void at the column inlet may also cause tailing.[1]
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Column overload.Reduce the amount of sample injected onto the column.
Inconsistent Retention Times Fluctuations in mobile phase composition or pH.Ensure accurate and consistent mobile phase preparation. Use a buffer if necessary and ensure it is within its effective buffering range.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.
Column degradation.Replace the column if it has reached the end of its lifespan.
Low Signal Intensity / Poor Sensitivity Suboptimal mobile phase pH affecting analyte ionization (for MS detection).Adjust the mobile phase pH to promote the formation of the desired ionic species (e.g., [M+H]+ or [M-H]-).
Ion suppression due to matrix effects (for MS detection).[4]Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Dilute the sample to reduce the concentration of interfering matrix components.[5] Modify chromatographic conditions to separate the analyte from co-eluting matrix components.
Inefficient extraction recovery.Optimize the LLE or SPE protocol. For LLE, adjust the pH of the aqueous phase and select an appropriate organic solvent.[6][7]
High Background Noise Contaminated mobile phase or solvents.Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air.[8]
Dirty detector cell (UV) or ion source (MS).Flush the system with appropriate cleaning solutions.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column.[9]Use a deactivated inlet liner. Trim the first few centimeters of the analytical column.[10]
Incomplete derivatization.Optimize derivatization reaction conditions (temperature, time, reagent concentration).[11]
Poor Peak Shape (Broadening/Splitting) Incorrect initial oven temperature for splitless injection.Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[10]
Improper column installation.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet.[10][12]
Low Signal Intensity / Poor Sensitivity Analyte degradation in the hot injector.Use a lower injection port temperature or a pulsed-pressure injection.
Inefficient derivatization.Select a more suitable derivatization reagent for amides, such as silylating or acylating agents, to improve volatility and thermal stability.[13]
Irreproducible Results Leaks in the system.Check for leaks at the septum, ferrules, and other connections using an electronic leak detector.[9]
Inconsistent injection volume.Ensure the autosampler syringe is functioning correctly and free of air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for sample preparation of this compound in plasma?

A1: For initial method development, protein precipitation (PPT) with a cold organic solvent like acetonitrile or methanol is a simple and rapid approach.[14] However, for complex matrices, this may not provide sufficient cleanup and can lead to significant matrix effects in LC-MS/MS analysis. If matrix effects are observed, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be evaluated.

Q2: How can I improve the recovery of this compound during Liquid-Liquid Extraction (LLE)?

A2: To improve recovery in LLE, consider the following:

  • Solvent Selection: Choose an organic solvent that has a similar polarity to this compound.

  • pH Adjustment: Since amides are generally neutral, pH adjustment may have a limited effect. However, if the matrix contains ionizable interferences, adjusting the pH can help to minimize their extraction.

  • Salting-Out Effect: Adding a salt like sodium chloride or sodium sulfate to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase.[15]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While some amides can be analyzed directly by GC-MS, derivatization is often recommended to improve peak shape, thermal stability, and sensitivity.[16][17] Silylation reagents (e.g., BSTFA) or acylation reagents (e.g., TFAA) can be used to derivatize the amide group.[13][18]

Q4: What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines?

A4: According to the ICH M10 guideline, the key validation parameters for a bioanalytical method include:

  • Selectivity and Specificity[19]

  • Accuracy and Precision[19][20]

  • Calibration Curve and Linearity[21]

  • Lower Limit of Quantification (LLOQ)[22]

  • Matrix Effect[20]

  • Recovery

  • Stability (in matrix and in solution)[19][20]

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
  • Add 600 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 2 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: To be determined by direct infusion of a standard solution.
  • Internal Standard: To be determined by direct infusion of a standard solution.
  • Optimize cone voltage and collision energy for each transition.

Protocol 2: GC-MS Method for this compound in Tissue Homogenate

1. Sample Preparation (Protein Precipitation and Derivatization):

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).[23]
  • To 100 µL of tissue homogenate, add 25 µL of internal standard solution.
  • Add 400 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of ethyl acetate.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

Data Presentation

Table 1: HPLC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
LLOQ S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.7% to 7.3%
Recovery Consistent and reproducible85.2% ± 4.5%
Matrix Effect IS-normalized factor within 0.85-1.150.98 - 1.07

Table 2: GC-MS Method Validation Summary (Hypothetical Data)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.995
Range -5 - 2000 ng/g
LLOQ S/N ≥ 105 ng/g
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.8% - 10.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)5.5% - 11.3%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-8.1% to 9.2%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-7.5% to 10.5%
Recovery Consistent and reproducible78.9% ± 6.2%

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate LLE->Evap Recon Reconstitute Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Report Results Quant->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_solutions_peak Solutions start Poor Chromatographic Performance peak_shape Issue with Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes mobile_phase Check Mobile Phase Composition & pH retention_time->mobile_phase Yes fronting Fronting solution_tailing Adjust pH, Use Deactivated Column, Reduce Overload tailing->solution_tailing split Splitting/Broadening solution_fronting Change Sample Solvent, Reduce Overload fronting->solution_fronting solution_split Check Column Installation, Optimize Injection Parameters split->solution_split temperature Check Column Temperature mobile_phase->temperature column_health Assess Column Health temperature->column_health

References

Validation & Comparative

Comparative Analysis of N-Acetyl-N-(2-methylpropyl)acetamide and Other N-Alkylacetamides in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on N-Acetyl-N-(2-methylpropyl)acetamide and its analogs reveals a landscape rich in chemical information but sparse in direct comparative biological assays. This guide synthesizes the available information to provide a comparative perspective for researchers, scientists, and drug development professionals, highlighting the structural features and potential functional implications of this compound in relation to other N-alkylacetamides.

Physicochemical Properties of N-Alkylacetamides

The biological activity of a compound is intrinsically linked to its physicochemical properties. For N-alkylacetamides, key properties that influence their behavior in assays include molecular weight, lipophilicity (LogP), and the steric bulk of the N-alkyl substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )N-Alkyl Substituent
N-AcetylethanamideC4H7NO85.10Ethyl
N-AcetylpropanamideC5H9NO99.13Propyl
This compound C8H15NO2 157.21 Isobutyl
N-AcetylbutanamideC6H11NO113.16Butyl
N-AcetylpentanamideC7H13NO127.18Pentyl

Structure-Activity Relationship (SAR) Insights

SAR studies on various classes of N-substituted amides provide valuable insights into how the nature of the N-alkyl group can influence biological activity. While not specific to this compound, these general principles are critical for hypothesis generation and experimental design.

  • Lipophilicity and Membrane Permeability: Increasing the length and branching of the N-alkyl chain generally increases the lipophilicity of the acetamide. This can enhance membrane permeability, a crucial factor for assays involving intact cells. The isobutyl group in this compound contributes to a moderate level of lipophilicity.

  • Steric Hindrance and Receptor Binding: The size and shape of the N-alkyl substituent can significantly impact how the molecule interacts with its biological target. The branched isobutyl group of this compound presents a distinct steric profile compared to linear alkyl chains. This can lead to differences in binding affinity and selectivity for enzymes or receptors. For instance, in some receptor binding assays, a bulky substituent may either enhance binding by occupying a specific hydrophobic pocket or reduce binding due to steric clash.

  • Metabolic Stability: The N-alkyl group can influence the metabolic stability of the acetamide. Branching, as seen in the isobutyl group, can sometimes hinder enzymatic degradation, leading to a longer half-life in in-vitro and in-vivo systems.

Experimental Protocols for Comparative Assays

To generate the necessary comparative data, a series of standardized assays should be performed. The following protocols are provided as a template for researchers.

Receptor Binding Assay (Generic Protocol)

This protocol describes a competitive binding assay to determine the affinity of N-alkylacetamides for a specific receptor.

Workflow for a Generic Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubate Receptor, Radioligand, and Test Compounds Receptor->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compounds Test Compounds (N-Alkylacetamides) Test_Compounds->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Detection Detect Radioactivity Separation->Detection IC50 Determine IC50 Values Detection->IC50 Ki Calculate Ki Values IC50->Ki

Caption: Workflow of a competitive receptor binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a known concentration of a suitable radioligand, and varying concentrations of the test N-alkylacetamides (including this compound and other analogs).

  • Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Generic Protocol)

This protocol outlines a method to assess the inhibitory potential of N-alkylacetamides on a specific enzyme.

Workflow for a Generic Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Pre_Incubation Pre-incubate Enzyme with Test Compounds Enzyme->Pre_Incubation Substrate Substrate Solution Reaction_Initiation Initiate Reaction by Adding Substrate Substrate->Reaction_Initiation Test_Compounds Test Compounds (N-Alkylacetamides) Test_Compounds->Pre_Incubation Pre_Incubation->Reaction_Initiation Reaction_Quenching Stop Reaction at Timed Intervals Reaction_Initiation->Reaction_Quenching Detection Measure Product Formation or Substrate Depletion Reaction_Quenching->Detection IC50 Determine IC50 Values Detection->IC50

Caption: Workflow of a generic enzyme inhibition assay.

Methodology:

  • Reaction Mixture: In a suitable assay plate, add buffer, the target enzyme, and varying concentrations of the test N-alkylacetamides.

  • Pre-incubation: Incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate at the optimal temperature for the enzyme for a specific time.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a strong acid or base).

  • Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Conclusion

The direct comparison of this compound with other N-alkylacetamides in biological assays is a research area that requires further investigation. Based on fundamental SAR principles, the isobutyl substituent is expected to confer specific properties related to lipophilicity and steric interactions that will differentiate its activity from straight-chain analogs. The provided experimental frameworks offer a starting point for researchers to generate the necessary quantitative data to build a comprehensive understanding of the relative performance of these compounds. Such studies are essential for the rational design of new molecules with optimized activity in drug discovery and other life science applications.

A Comparative Analysis of Synthesis Methods for N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of amide compounds is a critical endeavor. This guide provides a comparative analysis of common synthesis methods for N-Acetyl-N-(2-methylpropyl)acetamide, also known as N-isobutylacetamide. We will explore three primary routes: acylation with acetic anhydride, acylation with acetyl chloride, and reductive amination. This comparison includes detailed experimental protocols, a quantitative data summary, and workflow diagrams to assist in method selection based on criteria such as yield, reaction conditions, and reagent handling.

Comparison of Synthesis Methods

The selection of a synthetic route for N-isobutylacetamide depends on factors including desired yield, available starting materials, reaction time, and tolerance for hazardous reagents. The following table summarizes the key quantitative data for three distinct methods.

ParameterMethod 1: Acylation with Acetic AnhydrideMethod 2: Acylation with Acetyl ChlorideMethod 3: Reductive Amination
Starting Materials Isobutylamine, Acetic AnhydrideIsobutylamine, Acetyl Chloride, TriethylamineAcetamide, Isobutyraldehyde, Platinum Catalyst
Solvent Dichloromethane (DCM)Dichloromethane (DCM)None (Neat)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature160 °C
Reaction Time 2 - 4 hours1 - 3 hours12 hours
Reported Yield High (typically >90%)High (typically >90%)~20%[1]
Key Advantages High yield, readily available reagents.High yield, rapid reaction.Utilizes different starting materials.
Key Disadvantages Acetic anhydride is corrosive and moisture-sensitive.Acetyl chloride is highly corrosive and reacts violently with water. Requires a base to neutralize HCl byproduct.Low yield, high temperature and pressure required.[1]

Experimental Protocols

Detailed methodologies for the three synthesis routes are provided below. These protocols are based on established chemical principles and published examples for similar transformations.

Method 1: Synthesis via Acetic Anhydride

This method involves the nucleophilic attack of isobutylamine on acetic anhydride, forming the desired amide and acetic acid as a byproduct.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve isobutylamine (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C using the ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-isobutylacetamide.

  • Purify the product by distillation or column chromatography if necessary.

Method 2: Synthesis via Acetyl Chloride

This protocol uses the highly reactive acylating agent, acetyl chloride. A non-nucleophilic base, such as triethylamine, is required to scavenge the hydrochloric acid byproduct.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM).

  • Cool the flask in an ice bath to 0 °C.

  • Add acetyl chloride (1.1 equivalents) dropwise to the cooled, stirred solution. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction to completion by TLC.

  • Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation.

Method 3: Synthesis via Reductive Amination

This method represents a different synthetic strategy, forming the C-N bond through the reductive amination of an aldehyde with an amide.

Procedure:

  • In a high-pressure reactor, combine acetamide (1.0 equivalent), isobutyraldehyde (1.2 equivalents), and an alumina-platinum catalyst.[1]

  • Seal the reactor and introduce hydrogen gas to an initial pressure of approximately 100 atm.[1]

  • Heat the mixture to 160 °C and maintain it for 12 hours.[1]

  • After cooling and safely venting the hydrogen gas, the crude reaction mixture is recovered.

  • The desired N-isobutylacetamide is then isolated from the reaction mixture, likely through extraction and distillation. This method has been reported to result in a yield of approximately 20%.[1]

Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.

Acetic_Anhydride_Method cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 Isobutylamine p1 Dissolve Amine in DCM r1->p1 r2 Acetic Anhydride p3 Add Anhydride r2->p3 p2 Cool to 0°C p1->p2 p2->p3 p4 Stir at RT (2-4h) p3->p4 w1 Wash with NaHCO3 p4->w1 w2 Dry & Concentrate w1->w2 w3 Purify w2->w3 product N-Isobutylacetamide w3->product

Caption: Workflow for N-isobutylacetamide synthesis using acetic anhydride.

Acetyl_Chloride_Method cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 Isobutylamine p1 Dissolve Amine & Base in DCM r1->p1 r2 Acetyl Chloride p3 Add Acyl Chloride r2->p3 r3 Triethylamine r3->p1 p2 Cool to 0°C p1->p2 p2->p3 p4 Stir (1-3h) p3->p4 w1 Aqueous Washes (HCl, NaHCO3, Brine) p4->w1 w2 Dry & Concentrate w1->w2 w3 Purify w2->w3 product N-Isobutylacetamide w3->product

Caption: Workflow for N-isobutylacetamide synthesis using acetyl chloride.

Reductive_Amination_Method cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 Acetamide p1 Combine Reactants r1->p1 r2 Isobutyraldehyde r2->p1 r3 Pt Catalyst r3->p1 r4 H2 Gas p2 Pressurize with H2 (~100 atm) r4->p2 p1->p2 p3 Heat at 160°C (12h) p2->p3 w1 Cool & Depressurize p3->w1 w2 Isolate Product w1->w2 w3 Purify w2->w3 product N-Isobutylacetamide w3->product

Caption: Workflow for N-isobutylacetamide synthesis via reductive amination.

References

A Comparative Guide to the Spectroscopic Data of N-Acetyl-N-(2-methylpropyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the isomers of N-Acetyl-N-(2-methylpropyl)acetamide. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to aid in the identification and differentiation of these structurally similar compounds.

Introduction

This compound and its isomers are amide compounds with the molecular formula C₆H₁₃NO. Structural isomerism in this family of compounds arises from the different branching patterns of the butyl group attached to the nitrogen atom. The four primary isomers are:

  • N-Butylacetamide (n-butyl)

  • N-Isobutylacetamide (N-(2-methylpropyl)acetamide)

  • N-sec-Butylacetamide

  • N-tert-Butylacetamide

The subtle differences in their molecular structures lead to distinct spectroscopic signatures, which are crucial for their unambiguous identification in various research and development settings, including drug discovery and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four isomers.

¹H NMR Spectral Data (δ, ppm)
Compound Name-CH₃ (acetyl)-CH₃ (butyl)-CH₂--CH-N-H
N-Butylacetamide ~1.9~0.9 (t)~1.3-1.5 (m), ~3.1 (q)-~7.8 (br s)
N-Isobutylacetamide ~1.9~0.9 (d)~2.9 (t)~1.7 (m)~7.9 (br s)
N-sec-Butylacetamide ~1.9~0.8 (t), ~1.1 (d)~1.4 (m)~3.7 (m)~7.7 (br s)
N-tert-Butylacetamide ~1.9~1.3 (s)--~7.5 (br s)
¹³C NMR Spectral Data (δ, ppm)
Compound NameC=O-CH₃ (acetyl)-CH₃ (butyl)-CH₂--CH-C (quaternary)
N-Butylacetamide ~170~23~14, ~20~32, ~40--
N-Isobutylacetamide ~170~23~20~47~28-
N-sec-Butylacetamide ~170~23~10, ~20~30~47-
N-tert-Butylacetamide ~170~23~29--~51
IR Spectral Data (cm⁻¹)
Compound NameN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)
N-Butylacetamide ~3300 (br)~1640 (s)~1560 (s)
N-Isobutylacetamide ~3300 (br)~1645 (s)~1555 (s)
N-sec-Butylacetamide ~3300 (br)~1640 (s)~1560 (s)
N-tert-Butylacetamide ~3290 (br)~1650 (s)~1550 (s)
Mass Spectrometry Data (m/z)
Compound NameMolecular Ion (M⁺)Key Fragment Ions
N-Butylacetamide 11572, 59, 44, 43, 30
N-Isobutylacetamide 11572, 59, 44, 43
N-sec-Butylacetamide 11586, 59, 44, 43
N-tert-Butylacetamide 115100, 59, 58, 43

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For liquid samples, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • For solid samples, weigh 10-20 mg of the compound and dissolve it in a suitable deuterated solvent.[2]

    • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

  • Instrumentation :

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

A common and convenient method for obtaining IR spectra of amides is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[5]

  • Sample Preparation :

    • Liquids : Place a small drop of the neat liquid directly onto the ATR crystal.[5]

    • Solids : Place a small amount of the solid powder onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.[5]

  • Instrumentation :

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[6][7]

  • Sample Introduction :

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in the ion source.[8]

  • Ionization :

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.[8][9]

  • Fragmentation :

    • The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[7]

  • Mass Analysis and Detection :

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[9]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a logical workflow for the identification of an unknown isomer using the spectroscopic data.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Isomer Identification Unknown Unknown Sample MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MolecularWeight Determine Molecular Weight (m/z = 115) MS->MolecularWeight FunctionalGroup Identify Functional Groups (Amide: N-H, C=O) IR->FunctionalGroup ButylStructure Elucidate Butyl Isomer Structure (Splitting Patterns, Chemical Shifts) NMR->ButylStructure N_Butyl N-Butylacetamide ButylStructure->N_Butyl triplet, multiplet, quartet N_Isobutyl N-Isobutylacetamide ButylStructure->N_Isobutyl doublet, multiplet, triplet N_sec_Butyl N-sec-Butylacetamide ButylStructure->N_sec_Butyl triplet, doublet, multiplet N_tert_Butyl N-tert-Butylacetamide ButylStructure->N_tert_Butyl singlet

Caption: A logical workflow for the identification of this compound isomers.

References

"N-Acetyl-N-(2-methylpropyl)acetamide" efficacy in comparison to known standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a summary of the currently available information on N-Acetyl-N-(2-methylpropyl)acetamide. Notably, there is a significant lack of publicly available data regarding its efficacy, mechanism of action, and comparative performance against known standards.

This document compiles the existing chemical and physical data for this compound to serve as a foundational resource. However, without experimental data on its biological activity, a comparative analysis of its efficacy remains unfeasible at this time.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound, gathered from various chemical databases.

PropertyValueSource
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 1787-52-6[2]
IUPAC Name This compound[2]
Synonyms Diacetamide, N-isobutyl-; EINECS 217-249-8; this compound[2]
Boiling Point 229.1ºC at 760mmHg[2]
Flash Point 84.7ºC[2]
Density 0.967g/cm³[2]
Canonical SMILES CC(C)CN(C(=O)C)C(=O)C[1]
InChI Key WQJBTSUJPQKSOP-UHFFFAOYSA-N[1]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 0[2]
Water Solubility 26180 mg/L @ 25 °C (estimated)[3]

It is important to note that some sources refer to a similar compound, N-(2-methylpropyl)acetamide (CAS 1540-94-9), which has a different molecular formula (C6H13NO) and weight (approximately 115.17 g/mol ).[4][5] This distinction is critical for researchers sourcing chemical entities.

Efficacy and Comparative Analysis

Currently, there is no publicly available scientific literature detailing the efficacy of this compound in any biological system. Consequently, a comparison of its performance with any known standards is not possible. The Human Metabolome Database and FooDB note that the related compound N-(2-methylpropyl)acetamide has been detected in alcoholic beverages, which may suggest its use as a potential biomarker for consumption, but this is not indicative of therapeutic or biological efficacy.[6]

Mechanism of Action

The mechanism of action for this compound has not been elucidated in any available studies. Without experimental data, any discussion of its potential signaling pathways or molecular interactions would be purely speculative.

Experimental Protocols

As no experimental studies detailing the efficacy or mechanism of action of this compound have been found, there are no key experimental protocols to report.

Visualizations

Due to the lack of data on signaling pathways or experimental workflows, a diagram representing the chemical structure of this compound is provided below to fulfill the visualization requirement.

G cluster_0 cluster_1 cluster_2 cluster_3 C1 C C2 C C1->C2 C3 C C1->C3 C4 C C1->C4 N1 N C4->N1 C5 C N1->C5 C7 C N1->C7 O1 O C5->O1 C6 C C5->C6 O2 O C7->O2 C8 C C7->C8

References

A Comparative Benchmarking Guide to N-Acetyl-N-(2-methylpropyl)acetamide as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Acetyl-N-(2-methylpropyl)acetamide as a solvent, benchmarked against common polar aprotic solvents used in research and drug development. Due to the limited availability of direct comparative experimental studies in publicly accessible literature, this guide bases its analysis on the available physicochemical properties of the solvents. The information presented aims to offer a foundational understanding of this compound's potential performance characteristics.

Executive Summary

This compound is a member of the acetamide class of organic compounds.[1] While specific performance data as a solvent is scarce, its structural similarity to other N-substituted acetamides suggests its potential as a polar aprotic solvent. This guide compares its known properties with those of well-established solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Based on its predicted properties, this compound may offer a unique balance of polarity and steric hindrance, potentially influencing reaction kinetics and selectivity. However, empirical validation is essential.

Physicochemical Properties: A Comparative Table

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound and its common alternatives.

PropertyThis compoundDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 1540-94-9[2]68-12-2[3]67-68-5[4]872-50-4[5]
Molecular Formula C₆H₁₃NO[2][6]C₃H₇NO[3][7](CH₃)₂SO[8]C₅H₉NO[9]
Molar Mass ( g/mol ) 115.17[2][6]73.09[3]78.13[8]99.13[9]
Boiling Point (°C) Not available153[3][10]189[8]202-204[9]
Melting Point (°C) Not available-61[3]19[8]-24[9]
Density (g/mL) Not available0.944 @ 20°C[3]1.1004[8]1.028[9]
Dipole Moment (D) Not available3.86[10]3.964.09
Water Solubility Predicted to be solubleMiscible[10][11]Miscible[8][12]Miscible[9][13]
logP (Octanol/Water) 0.63 (Predicted)-1.01-1.35-0.40[9]

Note: "Not available" indicates that the data for this compound could not be found in the searched public domain resources. The logP value for this compound is a predicted value.

Performance Analysis and Comparison

While direct experimental data is lacking, we can infer potential performance characteristics of this compound based on its structure and predicted properties in comparison to established solvents.

Solubility: this compound is predicted to be a polar aprotic solvent.[14] Its amide group provides polarity, suggesting it would be a good solvent for polar organic molecules and some salts, similar to DMF, DMSO, and NMP.[10][13][15] The presence of the isobutyl group introduces a degree of lipophilicity, as indicated by its positive predicted logP value, which might enhance its ability to dissolve less polar compounds compared to the more polar alternatives.

Reaction Medium: Polar aprotic solvents are known to accelerate SN2 reactions by solvating cations while leaving the nucleophile relatively free.[16][17] It is plausible that this compound would exhibit similar behavior. The steric bulk of the isobutyl group might influence the solvation shell around reacting species, potentially affecting reaction rates and stereoselectivity in unique ways compared to the less sterically hindered DMF, DMSO, and NMP.

Potential Advantages:

  • Unique Selectivity: The specific steric and electronic environment provided by the N-isobutyl and N-acetyl groups could lead to different reaction outcomes or improved selectivity in certain chemical transformations.

  • Alternative to Regulated Solvents: With increasing regulatory scrutiny on solvents like DMF and NMP due to toxicity concerns, novel solvents with potentially better safety profiles are of high interest.[18]

Limitations:

  • Lack of Empirical Data: The most significant limitation is the absence of published experimental data to validate its performance.

  • Availability and Cost: As a less common chemical, its availability and cost may be prohibitive for large-scale applications compared to the widely produced commodity solvents.

Experimental Protocols for Benchmarking

To rigorously evaluate the performance of this compound, the following experimental protocols are recommended.

Solubility Determination

Objective: To quantitatively determine the solubility of a range of representative solutes (polar, nonpolar, and ionic) in this compound and compare it to that in DMF, DMSO, and NMP.

Methodology:

  • Saturated Solution Preparation: Add an excess amount of the solute to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved solute using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Data Comparison: Tabulate the solubility values (e.g., in g/100 mL or mol/L) for each solute in all the tested solvents.

Reaction Kinetics Study

Objective: To compare the rate of a model chemical reaction in this compound with the rates in DMF, DMSO, and NMP. A well-understood SN2 reaction, such as the reaction of an alkyl halide with a nucleophile, would be a suitable model.

Methodology:

  • Reaction Setup: Prepare the reaction mixture by dissolving the reactants in the solvent of interest in a thermostated reaction vessel.

  • Initiation: Initiate the reaction by adding the final reactant and start monitoring.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the composition of the aliquots using a suitable technique (e.g., GC, HPLC, or NMR spectroscopy) to determine the concentration of reactants and/or products over time.

  • Rate Constant Calculation: Plot the concentration data versus time and fit the data to the appropriate rate law to determine the reaction rate constant (k).

  • Comparative Analysis: Compare the rate constants obtained in each solvent to evaluate the solvent's effect on the reaction kinetics.

Visualizations

Solvent Selection Workflow

The following diagram illustrates a typical workflow for selecting a suitable solvent in a research and development context, a process for which this compound could be a candidate.

Solvent_Selection_Workflow A Define Requirements (Solubility, Reactivity, Polarity) B Database & Literature Search (Physicochemical Properties) A->B C Computational Modeling (e.g., COSMO-RS) B->C D Solubility Testing (Target Solutes) C->D E Reaction Performance (Yield, Kinetics, Purity) D->E F Process Compatibility (Workup, Recovery) E->F G Toxicity & Safety Assessment F->G H Cost & Availability Analysis G->H I Final Solvent Selection H->I

Caption: A generalized workflow for solvent selection in R&D.

Conclusion

This compound presents itself as a potentially interesting alternative to conventional polar aprotic solvents. Its predicted physicochemical properties suggest a unique profile that may offer advantages in specific applications. However, the current lack of direct comparative experimental data necessitates a cautious approach. The experimental protocols outlined in this guide provide a framework for a thorough and objective evaluation of its performance. Researchers and drug development professionals are encouraged to conduct such benchmarking studies to unlock the full potential of this and other novel solvent systems.

References

A Guide to Inter-Laboratory Comparison of N-Acetyl-N-(2-methylpropyl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of N-Acetyl-N-(2-methylpropyl)acetamide, also known as N-isobutylacetamide.[1] Given the absence of publicly available, dedicated inter-laboratory proficiency tests for this specific compound, this document outlines a comparative analysis of two common, powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data is hypothetical, representing typical performance characteristics for the analysis of N-acetylated amides and serving as a benchmark for laboratories establishing their own validation studies.[2][3][4]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for the accurate quantification of this compound. Both GC-MS and LC-MS/MS are suitable for the analysis of N-acetylated compounds, with distinct advantages and considerations.[2][3] LC-MS/MS is often preferred for its high selectivity and sensitivity without the need for time-consuming derivatization steps, which are frequently required for GC-MS to improve volatility and thermal stability.[2][5]

Table 1: Hypothetical Performance Data from a Multi-Laboratory Study

ParameterLaboratory A (GC-MS)Laboratory B (LC-MS/MS)Laboratory C (GC-MS)Laboratory D (LC-MS/MS)
Limit of Detection (LOD) 0.5 µg/L0.05 µg/L0.7 µg/L0.08 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.15 µg/L2.0 µg/L0.25 µg/L
Precision (RSD %) < 15%< 10%< 18%< 12%
Accuracy (Recovery %) 85-110%95-105%80-115%92-108%
Linearity (R²) > 0.995> 0.999> 0.992> 0.998

This data is illustrative and serves as a target for laboratories developing their own methods.

Experimental Protocols

Detailed and standardized protocols are fundamental to minimizing inter-laboratory variability. Below are representative methodologies for the analysis of this compound.

Protocol 1: GC-MS Analysis

Gas chromatography coupled to mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds.[3][5] For N-acetylated amides, a derivatization step is often necessary to enhance volatility.[5]

1. Sample Preparation & Derivatization:

  • Extraction: Samples are extracted using a suitable organic solvent such as methanol.[6]

  • Derivatization: The extracted analyte is derivatized using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile trimethylsilyl derivative.[5]

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar column, such as a DB-5MS (5% phenyl-95% dimethylpolysixane), is typically used.

  • Injection: Splitless injection mode is employed to maximize sensitivity.

  • Oven Program: A temperature gradient is optimized to ensure separation from matrix components.

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized analyte to enhance selectivity and sensitivity.[6]

Protocol 2: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for analyzing compounds in complex matrices.[2][7]

1. Sample Preparation:

  • Protein Precipitation: For biological samples, proteins are precipitated using a solvent like acetonitrile.[2]

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

  • Filtration: Samples are filtered through a 0.22 µm filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC Column: A reverse-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used depending on the analyte's polarity.[4][8]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used for elution.

  • MS/MS Detection: The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][7] This involves selecting a precursor ion and monitoring for a specific product ion, providing very high selectivity and sensitivity.

Visualized Workflows and Relationships

To clarify the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_data Data Analysis start Sample Collection extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration (0.22 µm) extraction->filtration derivatization Derivatization (e.g., with BSTFA) filtration->derivatization lcms_analysis LC-MS/MS Analysis (MRM Mode) filtration->lcms_analysis gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification lcms_analysis->quantification

Caption: General experimental workflow for the analysis of this compound.

logical_comparison center_node Analytical Technique Comparison gcms GC-MS center_node->gcms lcms LC-MS/MS center_node->lcms gcms_pros Pros: - High Resolution - Robust Libraries gcms->gcms_pros Advantages gcms_cons Cons: - Derivatization often needed - Limited to volatile compounds gcms->gcms_cons Disadvantages lcms_pros Pros: - High Sensitivity & Selectivity - No derivatization needed - Broad applicability lcms->lcms_pros Advantages lcms_cons Cons: - Matrix effects can be significant - Higher instrument cost lcms->lcms_cons Disadvantages

Caption: Logical comparison of GC-MS and LC-MS/MS for amide analysis.

References

Safety Operating Guide

Safe Disposal of N-Acetyl-N-(2-methylpropyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling N-Acetyl-N-(2-methylpropyl)acetamide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

Key Safety and Disposal Information

The following table summarizes crucial data regarding this compound, emphasizing its potential hazards and handling precautions.

ParameterInformationCitation
GHS Hazard Classification Suspected of causing cancer (Carcinogenicity, Category 2).[1][2]
Precautionary Statements P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention. P405: Store locked up. P501: Dispose of contents/ container to an approved waste disposal plant.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][2][3]
Spill Response Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.[2][3]
Disposal Method Dispose of contents and container to an approved waste disposal plant. Waste material must be disposed of in accordance with national and local regulations.[1][2]
Container Handling Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself.[1][2]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes exposure and environmental contamination. The following protocol is based on standard laboratory safety practices for handling potentially hazardous chemicals.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[1][2]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[1][2] It should be collected in a designated, properly labeled, and sealed container.

3. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., GHS pictogram for health hazard).

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

5. Disposal Request:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) department.

6. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate container Use Designated, Labeled, and Sealed Waste Container segregate->container storage Store Waste in a Secure and Ventilated Area container->storage disposal_request Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal_request documentation Document Waste Generation and Disposal disposal_request->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-Acetyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of N-Acetyl-N-(2-methylpropyl)acetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Summary

This compound is classified as a substance with potential health risks. A critical aspect of its hazard profile is that its chemical, physical, and toxicological properties have not been thoroughly investigated. However, it is suspected of causing cancer (Carcinogenicity, Category 2).

Hazard ClassificationGHS CategoryHazard Statement
CarcinogenicityCategory 2H351: Suspected of causing cancer

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE.

Body PartPPE ItemSpecifications and Remarks
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Gloves must be inspected before use and disposed of after handling the chemical. Proper glove removal technique (without touching the outer surface) must be followed.
Body Laboratory Coat & Protective ClothingA lab coat is mandatory.[1] For tasks with a higher risk of exposure, chemical-resistant coveralls or an apron should be worn.[2]
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of dusts. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[3]

Operational Protocols: Handling and Storage

Strict adherence to the following step-by-step procedures is essential for the safe handling of this compound.

Preparation and Handling
  • Obtain Special Instructions : Before use, obtain and review all safety precautions. Do not handle the substance until all safety measures are understood.

  • Work Area Preparation : Designate a specific area for handling, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • Handle the substance carefully to avoid the generation of dusts.

    • Use a spatula or other appropriate tools for transferring the solid.

    • If working with solutions, be mindful of potential splashes.

  • Post-Handling :

    • After handling, wash hands and face thoroughly.

    • Immediately change any contaminated clothing.

    • Clean the work area to remove any residual contamination.

Storage
  • Store the chemical in a tightly closed, original container in a dry and well-ventilated place.[3]

  • The storage area should be locked up or accessible only to qualified or authorized personnel.

Emergency and Disposal Plans

Emergency Procedures
IncidentImmediate Action
Spill Evacuate the area. Avoid inhaling any dust. Cover drains to prevent entry into the sewer system. Collect the spilled material using appropriate tools (e.g., scoop or shovel) and place it into a suitable, labeled container for disposal.[3] Clean the affected area thoroughly.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention.[3]
Eye Contact Rinse cautiously with plenty of water for several minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Have the person drink water (two glasses at most). Seek immediate medical attention.
Disposal Plan
  • Waste Collection :

    • Collect excess this compound and any contaminated materials (e.g., gloves, paper towels) in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste. Leave chemicals in their original containers if possible.

  • Container Management :

    • Keep the waste container tightly closed.

    • Store the container in a designated hazardous waste accumulation area.

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.

    • All disposal activities must be in accordance with national, state, and local regulations.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Environment weigh Weigh/Transfer Chemical (Avoid Dust) don_ppe->weigh Ready to Handle experiment Perform Experiment weigh->experiment 2. Use Chemical decontaminate Decontaminate Work Area experiment->decontaminate store Store Chemical Securely experiment->store collect_waste Collect Contaminated Waste experiment->collect_waste 3. Waste Generation doff_ppe Doff PPE decontaminate->doff_ppe 4. Safe Exit dispose Dispose via Approved Waste Handler doff_ppe->dispose collect_waste->dispose 5. Final Step

Caption: Workflow from preparation to disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.